BMS711939
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1000998-62-8 |
|---|---|
Formule moléculaire |
C22H20ClFN2O6 |
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
2-[[5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-2-fluorophenyl]methyl-methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C22H20ClFN2O6/c1-13-19(25-21(32-13)14-3-5-16(23)6-4-14)12-31-17-7-8-18(24)15(9-17)10-26(11-20(27)28)22(29)30-2/h3-9H,10-12H2,1-2H3,(H,27,28) |
Clé InChI |
OPHWZEQODBXRCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-711939; BMS 711939; BMS711939. |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-711939
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-711939 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] As a member of the nuclear hormone receptor superfamily, PPARα is a critical regulator of lipid and lipoprotein metabolism, primarily expressed in the liver.[1] BMS-711939, an oxybenzylglycine-based compound, has demonstrated significant potential in preclinical studies for the treatment of dyslipidemia and atherosclerosis due to its ability to modulate the expression of genes involved in these pathways.[1]
Core Mechanism of Action: Selective PPARα Agonism
The primary mechanism of action of BMS-711939 is its function as a selective agonist for the human PPARα receptor. Upon binding to PPARα, BMS-711939 induces a conformational change in the receptor. This leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event ultimately modulates the transcription of these genes, leading to a cascade of effects on lipid metabolism.[1]
Signaling Pathway
Caption: BMS-711939 activates the PPARα signaling pathway.
Quantitative Pharmacological Data
The potency and selectivity of BMS-711939 have been quantified in preclinical studies. The following tables summarize the key in vitro activity and in vivo pharmacokinetic parameters.
In Vitro Potency and Selectivity
| Receptor | EC50 (nM) | Selectivity vs. PPARα |
| Human PPARα | 4 | - |
| Human PPARγ | 4500 | >1000-fold |
| Human PPARδ | >100,000 | >25,000-fold |
| Data from PPAR-GAL4 transactivation assays.[1] |
Preclinical Pharmacokinetic Profile
| Species | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | Low | 1.8 | - |
| Rat | Low | - | 100 |
| Dog | Moderate | - | 59 |
| Monkey (Cynomolgus) | Low | 26.3 | - |
| Pharmacokinetic parameters of BMS-711939 across different species.[1] |
Key Experimental Protocols
The following are detailed descriptions of the key experimental methodologies used to characterize the mechanism of action of BMS-711939.
PPAR-GAL4 Transactivation Assay
This in vitro assay is crucial for determining the potency and selectivity of compounds as PPAR agonists.
Objective: To measure the ability of BMS-711939 to activate PPARα, PPARγ, and PPARδ.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions.
-
Plasmid Constructs:
-
An expression vector containing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα, PPARγ, or PPARδ.
-
A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control vector (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection: The cells are co-transfected with the expression, reporter, and control plasmids using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of BMS-711939 or a vehicle control.
-
Luciferase Assay: Following a defined treatment period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.
-
Data Analysis: The raw luciferase units are normalized to the control reporter activity. The fold activation is calculated relative to the vehicle control, and the EC50 values are determined by fitting the data to a dose-response curve.
In Vivo Efficacy Models
This model is used to assess the lipid-lowering effects of compounds in a dyslipidemic state.
Objective: To evaluate the in vivo efficacy of BMS-711939 on plasma lipid levels.
Methodology:
-
Animal Model: Male Golden Syrian hamsters are used.
-
Diet-Induced Dyslipidemia: The hamsters are fed a high-fat diet for a specified period to induce an increase in plasma cholesterol and triglycerides.
-
Drug Administration: BMS-711939 is administered orally once daily for a defined treatment period. A vehicle control group is also included.
-
Blood Collection and Analysis: Blood samples are collected at the end of the treatment period. Plasma is separated, and levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays.
This model is specifically used to evaluate the effects of compounds on human Apolipoprotein A1 (ApoA1) and High-Density Lipoprotein Cholesterol (HDLc).
Objective: To assess the impact of BMS-711939 on human ApoA1 and HDLc levels.
Methodology:
-
Animal Model: Transgenic mice expressing the human ApoA1 gene are used.
-
Drug Administration: BMS-711939 is administered orally once daily for a defined treatment period.
-
Fasting and Blood Collection: After the final dose, the animals are fasted for a short period (e.g., 4 hours), and blood is collected.
-
Biochemical Analysis: Serum levels of HDLc and human ApoA1 are measured using specific immunoassays or other quantitative methods.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the PPAR-GAL4 transactivation assay.
Caption: Workflow for the PPAR-GAL4 transactivation assay.
Conclusion
BMS-711939 is a potent and selective PPARα agonist that has demonstrated a favorable preclinical profile. Its mechanism of action, centered on the activation of the PPARα signaling pathway, leads to beneficial effects on lipid metabolism, including the potential to lower LDL-C and triglycerides while raising HDLc. The data gathered from in vitro transactivation assays and in vivo models in hamsters and transgenic mice support its development as a potential therapeutic agent for dyslipidemia.
References
Preclinical Profile of BMS-711939: A Potent and Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for BMS-711939, a novel oxybenzylglycine-based selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information presented herein is compiled from publicly available research, offering insights into its mechanism of action, in vitro potency and selectivity, in vivo efficacy, and pharmacokinetic profile across multiple species.
Core Mechanism of Action: PPARα Activation
BMS-711939 functions as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1] Upon activation by a ligand like BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid and lipoprotein metabolism, leading to beneficial effects on plasma lipoprotein levels.[1]
In Vitro Pharmacology
BMS-711939 demonstrates high potency and selectivity for human PPARα in cell-based transactivation assays.[1]
Table 1: In Vitro Potency and Selectivity of BMS-711939[1]
| Receptor | Assay Type | EC50 | Selectivity vs. PPARα |
| Human PPARα | PPAR-GAL4 Transactivation | 4 nM | - |
| Human PPARγ | PPAR-GAL4 Transactivation | 4.5 µM | >1000-fold |
| Human PPARδ | PPAR-GAL4 Transactivation | >100 µM | >25000-fold |
Experimental Protocols
PPAR-GAL4 Transactivation Assay
The functional potency and selectivity of BMS-711939 were determined using a PPAR-GAL4 transactivation assay. In this system, the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) is fused to the DNA-binding domain of the yeast transcription factor GAL4. This chimeric receptor is co-transfected into host cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) linked to a reporter gene (e.g., luciferase). The binding of an agonist to the PPAR LBD induces a conformational change, enabling the GAL4 DNA-binding domain to bind to the UAS and drive the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the activation of the receptor. EC50 values are then calculated from the dose-response curves.
In Vivo Efficacy
The in vivo effects of BMS-711939 on lipid and lipoprotein metabolism were evaluated in two key preclinical animal models: human ApoA1 transgenic mice and high-fat diet-fed dyslipidemic hamsters.[1][2]
Human ApoA1 Transgenic Mice
In human ApoA1 transgenic mice, a model used to assess the impact of PPAR agonists on HDLc, BMS-711939 robustly induced ApoA1 and HDLc levels.[2]
High-Fat Fed Dyslipidemic Hamsters
In a dyslipidemic hamster model, BMS-711939 demonstrated a significant reduction in triglycerides and LDLc, with the LDLc lowering being more pronounced than that observed with fenofibrate.[2]
Pharmacokinetics
BMS-711939 exhibited a favorable pharmacokinetic profile across multiple preclinical species, characterized by low to moderate plasma clearance and excellent oral bioavailability.[1]
Table 2: Pharmacokinetic Parameters of BMS-711939 in Preclinical Species[1]
| Species | Clearance (CL) | Half-life (t½) | Oral Bioavailability (F) |
| Mouse | Low | 1.8 h | - |
| Rat | Low | - | 100% |
| Dog | Moderate | - | 59% |
| Monkey (Cynomolgus) | Low | 26.3 h | - |
Note: Specific clearance values were not provided in the source material, only qualitative descriptions.
Synthesis
The synthesis of BMS-711939 involves a multi-step process. A key sequence includes the reductive amination of a fluoro-substituted hydroxybenzaldehyde with glycine (B1666218) methyl ester hydrochloride to form a secondary amine. This is followed by reaction with methyl chloroformate to yield a methyl carbamate. Base-mediated alkylation with a substituted oxazole (B20620) and subsequent basic hydrolysis of the resulting ester affords the final compound, BMS-711939.[1]
Conclusion
The preclinical data for BMS-711939 characterize it as a potent and highly selective PPARα agonist.[1] Its robust in vitro activity translates to significant in vivo efficacy in relevant animal models of dyslipidemia, where it favorably modulates plasma lipids and lipoproteins.[1][2] Furthermore, its excellent pharmacokinetic properties, including high oral bioavailability in several species, supported its selection for further preclinical evaluation.[1] This comprehensive preclinical profile highlights the potential of BMS-711939 as a therapeutic agent for dyslipidemia.
References
Unveiling the Molecular Blueprint: A Technical Guide to BMS-711939 Target Gene Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. By providing a comprehensive overview of its target gene activation, associated signaling pathways, and detailed experimental methodologies, this document serves as a critical resource for professionals engaged in metabolic disease research and drug development.
Core Mechanism: Selective PPARα Agonism
BMS-711939 exerts its therapeutic effects by selectively binding to and activating PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] This activation initiates a cascade of molecular events that modulate the expression of a vast network of genes, primarily those involved in lipid and lipoprotein metabolism, as well as inflammation.[1]
Potency and Selectivity
BMS-711939 is distinguished by its high potency and remarkable selectivity for PPARα over other PPAR isoforms, namely PPARγ and PPARδ. This specificity is crucial for minimizing off-target effects and enhancing its therapeutic window.
| Parameter | Value | Assay |
| Human PPARα EC50 | 4 nM | PPAR-GAL4 Transactivation Assay |
| Human PPARγ EC50 | 4.5 µM | PPAR-GAL4 Transactivation Assay |
| Human PPARδ EC50 | > 100 µM | PPAR-GAL4 Transactivation Assay |
Table 1: In vitro potency and selectivity of BMS-711939. Data sourced from preclinical evaluation studies.[1]
The more than 1000-fold selectivity for PPARα over PPARγ and even greater selectivity over PPARδ underscores the targeted nature of BMS-711939.[1]
Signaling Pathway of BMS-711939-Mediated Gene Activation
Upon binding of BMS-711939, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, which in turn initiate the transcription of these genes.
Target Gene Activation Profile
The activation of PPARα by BMS-711939 leads to the upregulation of a suite of genes critical for lipid homeostasis. These genes are involved in fatty acid uptake, binding, and oxidation, as well as lipoprotein remodeling.
| Gene Category | Target Genes | Function |
| Fatty Acid Uptake & Binding | CD36, FATP, L-FABP | Facilitate the transport of fatty acids into cells. |
| Mitochondrial β-oxidation | CPT1, CPT2, MCAD, LCAD | Key enzymes in the breakdown of fatty acids for energy. |
| Peroxisomal β-oxidation | ACOX1 | Involved in the oxidation of very long-chain fatty acids. |
| Lipoprotein Metabolism | ApoA1, ApoA2, LPL | Regulate levels of HDL-C, LDL-C, and triglycerides. |
| Ketogenesis | HMGCS2 | Involved in the synthesis of ketone bodies. |
| Other | PDK4, HD | Regulate glucose metabolism and other metabolic processes. |
Table 2: Key target genes of PPARα activation expected to be regulated by BMS-711939.
Preclinical studies in human ApoA1 transgenic mice have demonstrated that BMS-711939 robustly induces ApoA1, leading to increased levels of high-density lipoprotein cholesterol (HDLc). In fat-fed dyslipidemic hamsters, treatment with BMS-711939 resulted in a significant reduction of triglycerides and low-density lipoprotein cholesterol (LDLc), accompanied by the induction of hepatic Lipoprotein Lipase (LPL), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Hydratase-dehydrogenase (HD).
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the preclinical evaluation of BMS-711939.
PPAR-GAL4 Transactivation Assay
This assay is used to determine the in vitro potency and selectivity of compounds as PPAR agonists.
Protocol:
-
Cell Culture: Plate mammalian cells (e.g., HEK293T) in 96-well plates and grow to 80-90% confluency.
-
Transfection: Co-transfect cells with a pBIND expression vector containing the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, PPARγ, or PPARδ, and a pG5luc reporter plasmid containing a luciferase gene under the control of a GAL4-responsive promoter.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Treat the cells with varying concentrations of BMS-711939 or a vehicle control.
-
Incubation: Incubate the treated cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence values against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy in a Fat-Fed Hamster Model of Dyslipidemia
This animal model is used to assess the in vivo efficacy of compounds in a dyslipidemic state.
Protocol:
-
Induction of Dyslipidemia: Feed male Golden Syrian hamsters a high-fat diet (e.g., containing 20% fat and 0.5% cholesterol) for 2-4 weeks to induce a dyslipidemic phenotype, characterized by elevated plasma triglycerides and LDL-C.
-
Compound Administration: Administer BMS-711939 or a vehicle control to the dyslipidemic hamsters daily via oral gavage for a specified treatment period (e.g., 14 days).
-
Blood Collection: At the end of the treatment period, collect blood samples from the hamsters via a suitable method (e.g., retro-orbital sinus or cardiac puncture) after a fasting period.
-
Lipid Profile Analysis: Analyze the plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
-
Gene Expression Analysis (Optional): Harvest liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of PPARα target genes.
In Vivo Efficacy in Human ApoA1 Transgenic Mice
This transgenic mouse model is used to specifically evaluate the effect of compounds on human ApoA1 expression and HDLc levels.
Protocol:
-
Animal Model: Utilize transgenic mice that express the human apolipoprotein A1 (ApoA1) gene.
-
Compound Administration: Administer BMS-711939 or a vehicle control to the transgenic mice daily via oral gavage for a defined treatment period (e.g., 10 days).
-
Blood Collection: Collect blood samples from the mice at baseline and at the end of the treatment period.
-
ApoA1 and HDLc Analysis: Measure the levels of human ApoA1 in the plasma using an ELISA kit and determine the plasma HDLc concentration using a standard enzymatic assay.
Conclusion
BMS-711939 is a potent and selective PPARα agonist with a well-defined mechanism of action centered on the transcriptional regulation of genes involved in lipid metabolism. The data presented in this guide, from its in vitro potency to its in vivo efficacy in relevant animal models, highlight its potential as a therapeutic agent for dyslipidemia and related metabolic disorders. The detailed experimental protocols provide a foundation for researchers to further investigate the nuanced effects of BMS-711939 and other PPARα agonists, ultimately contributing to the development of novel therapies for cardiovascular and metabolic diseases.
References
The Role of BMS-711939 in the Enhancement of Fatty Acid Oxidation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-711939 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key transcriptional regulator of lipid metabolism.[1][2] This technical guide provides an in-depth analysis of the core mechanism by which BMS-711939 influences fatty acid oxidation (FAO). By activating PPARα, BMS-711939 initiates a signaling cascade that upregulates the expression of genes integral to multiple stages of fatty acid catabolism, positioning it as a significant compound of interest for metabolic research and therapeutic development. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Central Role of PPARα in Fatty Acid Oxidation
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] The PPARα isoform is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1][3] Natural ligands for PPARα include fatty acids and their derivatives. When activated by an agonist like BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding event recruits coactivator proteins and initiates the transcription of genes that govern fatty acid uptake, intracellular transport, and mitochondrial and peroxisomal β-oxidation.[4][[“]]
BMS-711939: A Potent and Selective PPARα Agonist
BMS-711939 is an oxybenzylglycine-based compound identified as a highly potent and selective agonist for PPARα.[1] Its primary mechanism of action is the direct binding to and activation of PPARα, which in turn modulates the expression of genes involved in lipid and lipoprotein metabolism.[1]
Quantitative Data: Potency and Selectivity
The potency and selectivity of BMS-711939 have been characterized in in vitro transactivation assays. The half-maximal effective concentration (EC50) for human PPARα is in the low nanomolar range, demonstrating its high potency. Furthermore, it exhibits significant selectivity for PPARα over the other PPAR isoforms, PPARγ and PPARδ.
| Parameter | Human PPARα | Human PPARγ | Human PPARδ | Selectivity (γ/α) | Reference |
| EC50 | 4 nM | 4.5 µM | > 100 µM | >1000-fold | [1] |
Preclinical Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of BMS-711939 in modulating lipid metabolism. In high-fat-fed hamsters, treatment with a potent PPARα agonist resulted in a significant reduction in plasma triglycerides.[6] This effect is attributed, in part, to the increased expression of genes such as carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme in mitochondrial fatty acid import.[6]
Signaling Pathway of PPARα-Mediated Fatty Acid Oxidation
The activation of PPARα by BMS-711939 triggers a well-defined signaling pathway that enhances the machinery of fatty acid oxidation. This process involves the upregulation of multiple target genes.
Caption: PPARα signaling pathway initiated by BMS-711939.
Experimental Protocols
The characterization of BMS-711939 and its effects on fatty acid oxidation involves several key experimental methodologies. Below are detailed protocols for representative assays.
PPARα Transactivation Assay
This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.
Objective: To determine the EC50 of BMS-711939 for PPARα activation.
Materials:
-
COS-1 cells (or other suitable host cells)
-
Expression plasmid for human PPARα
-
Reporter plasmid containing a PPRE upstream of a luciferase gene
-
Transfection reagent (e.g., FuGENE 6)
-
Cell culture medium (DMEM with 10% FBS)
-
BMS-711939
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with serum-free DMEM containing various concentrations of BMS-711939 or a vehicle control.[8]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the log of the BMS-711939 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in cultured cells.
Objective: To assess the effect of BMS-711939 on the rate of fatty acid oxidation in a relevant cell line (e.g., HepG2 human hepatoma cells or primary hepatocytes).
Materials:
-
HepG2 cells or freshly isolated hepatocytes
-
Cell culture medium
-
BMS-711939
-
[1-^14 C]palmitic acid complexed to bovine serum albumin (BSA)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to confluency in 24-well plates.
-
Treat the cells with various concentrations of BMS-711939 or a vehicle control for a predetermined time (e.g., 24-48 hours) to allow for changes in gene expression.
-
-
Fatty Acid Oxidation Measurement:
-
Wash the cells with pre-incubation medium.
-
Add the reaction medium containing [1-^14 C]palmitic acid-BSA complex to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).[9]
-
-
Separation of Metabolites:
-
Stop the reaction by adding cold perchloric acid to precipitate macromolecules.[10]
-
Centrifuge the plate to pellet the precipitate.
-
The supernatant contains the acid-soluble metabolites (ASMs), which include [^14 C]acetyl-CoA and other products of β-oxidation.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.[9]
-
-
Data Analysis:
-
Normalize the radioactivity (counts per minute) to the protein content of each well.
-
Compare the rate of fatty acid oxidation in BMS-711939-treated cells to that in vehicle-treated controls.
-
Experimental Workflow for Assessing PPARα Agonists
The evaluation of a potential PPARα agonist like BMS-711939 typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: General experimental workflow for PPARα agonist development.
Conclusion
BMS-711939 is a potent and selective PPARα agonist that enhances fatty acid oxidation by upregulating the transcription of key genes involved in this metabolic pathway. Its high potency and selectivity, demonstrated through in vitro assays, and its efficacy in preclinical models underscore its significance as a tool for studying lipid metabolism and as a potential therapeutic agent for dyslipidemia and other metabolic disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of BMS-711939 and other PPARα agonists.
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. A potent PPARalpha agonist stimulates mitochondrial fatty acid beta-oxidation in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Therapeutic Potential of BMS-711939 in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. Peroxisome proliferator-activated receptor alpha (PPARα) has emerged as a promising therapeutic target due to its role in regulating lipid metabolism and inflammation. BMS-711939 is a potent and highly selective PPARα agonist that has demonstrated significant effects on lipid profiles in preclinical studies. This technical guide provides an in-depth overview of the therapeutic potential of BMS-711939 in atherosclerosis, summarizing its mechanism of action, available preclinical data, and a proposed experimental framework for its evaluation in established animal models of atherosclerosis. While direct studies of BMS-711939 on atherosclerotic plaque reduction are not yet available in the public domain, this guide extrapolates from the known effects of other PPARα agonists to outline its potential and the methodologies to validate it.
Introduction to BMS-711939
BMS-711939 is a novel, potent, and selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). In preclinical studies, it has demonstrated robust effects on lipid metabolism, a key contributing factor to the pathogenesis of atherosclerosis.
Mechanism of Action
BMS-711939 exerts its effects by binding to and activating PPARα, a nuclear receptor that plays a critical role in the transcription of genes involved in lipid and lipoprotein metabolism, as well as inflammation. Activation of PPARα is known to have several anti-atherogenic effects, including:
-
Improving Lipid Profile: Increasing high-density lipoprotein cholesterol (HDLc) and apolipoprotein A1 (ApoA1) levels, which are involved in reverse cholesterol transport.
-
Reducing Inflammation: Inhibiting the expression of pro-inflammatory genes in various cell types, including macrophages within atherosclerotic plaques.
-
Inhibiting Foam Cell Formation: Preventing the uptake of modified low-density lipoprotein (LDL) by macrophages, a critical step in the formation of atherosclerotic plaques.
Preclinical Data for BMS-711939
While direct studies on the effect of BMS-711939 on atherosclerotic plaque size are not publicly available, existing preclinical data highlight its potential.
In Vitro Activity
The following table summarizes the in vitro potency and selectivity of BMS-711939.
| Parameter | BMS-711939 | Reference Compound (Fenofibric Acid) |
| hPPARα EC50 (nM) | 4 | Not Determined |
| hPPARγ EC50 (µM) | 4.5 | - |
| hPPARδ EC50 (µM) | >100 | - |
EC50: Half-maximal effective concentration
In Vivo Effects on Lipid Parameters
Studies in human ApoA1 transgenic mice have demonstrated the in vivo efficacy of BMS-711939 in modulating lipid parameters.
| Animal Model | Treatment Group | Dose (mg/kg/day) | Change in HDLc | Change in ApoA1 |
| Human ApoA1 Transgenic Mice | Vehicle | - | - | - |
| BMS-711939 | 3 | + ~50% | + ~75% | |
| BMS-711939 | 10 | + ~100% | + ~150% | |
| BMS-711939 | 30 | + ~125% | + ~180% |
Proposed Experimental Protocol for Evaluating BMS-711939 in an Atherosclerosis Animal Model
Based on established methodologies for testing anti-atherosclerotic compounds, the following protocol is proposed for evaluating the efficacy of BMS-711939 in reducing atherosclerotic plaque development in Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for atherosclerosis research.[1]
Animal Model and Diet
-
Animal Model: Male ApoE-/- mice, 6-8 weeks old.
-
Diet: Western-type diet (21% fat, 0.15% cholesterol) to induce hypercholesterolemia and atherosclerotic lesion development.
Experimental Groups
-
Group 1 (Control): ApoE-/- mice on a Western-type diet receiving vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.
-
Group 2 (Low Dose BMS-711939): ApoE-/- mice on a Western-type diet receiving a low dose of BMS-711939 (e.g., 3 mg/kg/day) daily by oral gavage.
-
Group 3 (High Dose BMS-711939): ApoE-/- mice on a Western-type diet receiving a high dose of BMS-711939 (e.g., 10 mg/kg/day) daily by oral gavage.
-
Group 4 (Positive Control): ApoE-/- mice on a Western-type diet receiving a reference PPARα agonist (e.g., fenofibrate) daily by oral gavage.
Treatment and Monitoring
-
Duration: 12-16 weeks.
-
Monitoring: Body weight and food consumption weekly. Plasma lipid profiles (total cholesterol, LDL-c, HDL-c, triglycerides) at baseline and every 4 weeks.
Quantification of Atherosclerosis
At the end of the treatment period, mice will be euthanized, and the extent of atherosclerosis will be quantified.
-
Aortic Root Analysis: The heart and upper aorta will be excised, embedded, and sectioned. Serial sections of the aortic root will be stained with Oil Red O to visualize lipid-laden plaques. The lesion area will be quantified using image analysis software.
-
En Face Aorta Analysis: The entire aorta will be dissected, opened longitudinally, and stained with Oil Red O. The total plaque area will be measured and expressed as a percentage of the total aortic surface area.
Histological and Immunohistochemical Analysis
-
Plaque Composition: Aortic root sections will be stained with Masson's trichrome to assess collagen content (fibrous cap thickness) and with antibodies against Mac-2/Galectin-3 to quantify macrophage infiltration.
-
Inflammatory Markers: Expression of inflammatory markers such as VCAM-1 and MCP-1 in the aortic lesions will be assessed by immunohistochemistry.
Signaling Pathways and Visualizations
PPARα Signaling Pathway in Macrophages
The activation of PPARα by BMS-711939 in macrophages is expected to initiate a signaling cascade that ultimately reduces inflammation and lipid accumulation.
Caption: PPARα signaling pathway activated by BMS-711939 in macrophages.
Experimental Workflow for Atherosclerosis Study
The following diagram illustrates the proposed experimental workflow for evaluating BMS-711939 in an animal model of atherosclerosis.
Caption: Proposed experimental workflow for in vivo evaluation of BMS-711939.
Conclusion and Future Directions
BMS-711939, as a potent and selective PPARα agonist, holds significant therapeutic potential for the treatment of atherosclerosis. Its demonstrated ability to favorably modulate lipid profiles in preclinical models provides a strong rationale for its further investigation in dedicated atherosclerosis studies. The proposed experimental protocol offers a robust framework for elucidating the direct effects of BMS-711939 on plaque development and composition. Future research should focus on conducting such studies to generate quantitative data on the anti-atherosclerotic efficacy of BMS-711939. Furthermore, exploring the compound's effects on plaque stability and its potential for combination therapy with other anti-atherosclerotic agents would be valuable avenues for future investigation. The insights gained from these studies will be crucial in determining the clinical utility of BMS-711939 as a novel therapeutic agent for cardiovascular disease.
References
Investigating BMS-711939 in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, and its potential relevance to the study of non-alcoholic fatty liver disease (NAFLD). While direct clinical trial data for BMS-711939 in NAFLD is not publicly available, its mechanism of action and preclinical data in models of dyslipidemia offer a strong rationale for its investigation in this therapeutic area.
Core Mechanism of Action
BMS-711939 is a selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear hormone receptor highly expressed in the liver, where it functions as a key regulator of lipid and lipoprotein metabolism.[1][2] Upon activation by a ligand such as BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in fatty acid uptake, beta-oxidation, and triglyceride clearance, leading to a reduction in plasma lipid levels.[2] Given that NAFLD is characterized by the accumulation of fat in the liver, targeting PPARα presents a promising therapeutic strategy.
References
BMS-711939: A Technical Guide to its Anti-Inflammatory Potential via PPARα Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-711939 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] While extensively studied for its role in lipid metabolism, the activation of PPARα by agonists like BMS-711939 is increasingly recognized for its significant anti-inflammatory properties. This technical guide provides an in-depth overview of the putative anti-inflammatory mechanisms of BMS-711939, based on the well-established actions of selective PPARα agonists. It includes available quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: PPARα Agonism
BMS-711939 functions as a ligand for PPARα, a nuclear receptor that plays a central role in the transcription of genes involved in lipid and lipoprotein metabolism, as well as inflammation.[1] Upon binding, BMS-711939 induces a conformational change in the PPARα receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.
Quantitative Data Summary
The potency and selectivity of BMS-711939 for PPARα have been quantified in several preclinical studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Potency and Selectivity of BMS-711939
| Parameter | Species | Value | Selectivity vs. PPARγ | Selectivity vs. PPARδ |
| EC50 (PPARα) | Human | 4 nM | >1000-fold | >25,000-fold |
| EC50 (PPARγ) | Human | 4.5 µM | - | - |
| EC50 (PPARδ) | Human | >100 µM | - | - |
| IC50 (PPARα binding) | Human | 97 ± 25 nM | >400-fold | - |
| IC50 (PPARγ binding) | Human | >40 µM | - | - |
Data compiled from multiple sources.[1][2]
Table 2: In Vivo Efficacy of BMS-711939 in Preclinical Models
| Animal Model | Dosage | Key Findings |
| Human ApoA1 Transgenic Mice | Oral gavage, 10 days | Robustly induced ApoA1 and HDLc levels.[2] |
| Fat-fed Dyslipidemic Hamsters | Not specified | Significant reduction of triglycerides and LDLc, greater than that observed with fenofibrate.[2] |
Putative Anti-Inflammatory Signaling Pathways
While direct studies on the anti-inflammatory signaling pathways modulated by BMS-711939 are not extensively available in public literature, the mechanisms for potent and selective PPARα agonists are well-documented. The primary anti-inflammatory action of PPARα activation is believed to be the transrepression of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription (STAT).
NF-κB Pathway Inhibition
The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. PPARα activation interferes with this pathway at multiple levels.
AP-1 and STAT Pathway Interference
Similar to its effect on NF-κB, activated PPARα is thought to physically interact with components of the AP-1 (e.g., c-Jun/c-Fos) and STAT signaling pathways. This interaction prevents their binding to DNA and subsequent transcription of target genes involved in cell proliferation and inflammation.
Experimental Protocols
Detailed experimental protocols for inflammation-specific studies with BMS-711939 are not publicly available. However, the methodologies used in the key preclinical studies evaluating its effects on lipid metabolism provide a framework for its in vivo administration and analysis.
In Vivo Efficacy in Human ApoA1 Transgenic Mice
-
Animal Model: Human ApoA1 transgenic mice.
-
Dosing: Once a day by oral gavage for 10 days.
-
Formulation: Not specified in the available literature.
-
Fasting: Animals were fasted for 4 hours after the final dose.
-
Sample Collection: Blood samples were collected for serum analysis.
-
Analysis: Serum HDLc and ApoA1 levels were measured.
-
Statistical Analysis: Dunnett's multiple comparison test was used to compare treatment groups to the vehicle control.[2]
PPAR-GAL4 Transactivation Assay
-
Cell Line: Not specified, but likely a mammalian cell line suitable for transfection (e.g., HEK293).
-
Assay Principle: A chimeric receptor is created containing the ligand-binding domain (LBD) of the PPAR isotype fused to the DNA-binding domain of the yeast transcription factor GAL4. A reporter plasmid contains the GAL4 upstream activating sequence (UAS) linked to a reporter gene (e.g., luciferase).
-
Procedure:
-
Cells are co-transfected with the PPAR-GAL4 expression vector and the GAL4-reporter plasmid.
-
Transfected cells are treated with varying concentrations of BMS-711939.
-
After an incubation period, cells are lysed, and the reporter gene activity is measured.
-
EC50 values are calculated from the dose-response curves.[1]
-
Conclusion
BMS-711939 is a potent and selective PPARα agonist with well-documented effects on lipid metabolism. Based on the established mechanisms of its drug class, it is highly likely that BMS-711939 also exerts significant anti-inflammatory effects through the transrepression of key pro-inflammatory transcription factors, including NF-κB, AP-1, and STATs. While direct experimental evidence for these effects with BMS-711939 is limited in the public domain, the provided data and pathways represent the current scientific understanding and form a strong basis for further investigation into its therapeutic potential for inflammatory conditions. Future research should focus on validating these putative anti-inflammatory mechanisms of BMS-711939 in relevant in vitro and in vivo models of inflammation.
References
Methodological & Application
Preparing BMS-711939 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of BMS-711939 in cell culture experiments. BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, a key regulator of lipid metabolism and inflammatory responses.
Introduction to BMS-711939
BMS-711939 is a small molecule that functions as a highly selective agonist for PPARα. PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, lipid transport, and inflammation. Due to its high potency and selectivity, BMS-711939 is a valuable tool for studying the physiological roles of PPARα and for potential therapeutic development.
Chemical Properties and Handling
A summary of the key chemical properties of BMS-711939 is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₀ClFN₂O₆ |
| CAS Number | 1000998-62-8 |
| EC₅₀ for human PPARα | 4 nM |
| Appearance | White to off-white solid (assumed) |
| Storage | Store at -20°C for long-term stability. |
Signaling Pathway of BMS-711939
BMS-711939 exerts its effects by activating the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.
Figure 1: BMS-711939 activates the PPARα signaling pathway.
Experimental Protocols
Preparation of BMS-711939 Stock Solution
Materials:
-
BMS-711939 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Determine Solubility (Recommended): Before preparing a high-concentration stock, perform a small-scale test to confirm the solubility of BMS-711939 in DMSO.
-
Prepare Stock Solution:
-
Aseptically weigh out a precise amount of BMS-711939 powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
General Protocol for Treating Cells with BMS-711939
This protocol provides a general workflow for treating adherent cells in culture with BMS-711939.
Application Notes and Protocols for the Evaluation of BMS-711939 in HepG2 Human Hepatocellular Carcinoma Cells
Introduction
BMS-711939 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in the liver. While the therapeutic potential of BMS-711939 has been explored in the context of dyslipidemia, its effects on cancer cells, specifically hepatocellular carcinoma, are not well-documented. HepG2 cells are a well-established in vitro model for human liver cancer. This document provides a comprehensive set of protocols to investigate the potential effects of BMS-711939 on HepG2 cell viability, apoptosis, and the modulation of PPARα target gene expression. The following protocols are intended for research purposes to facilitate the exploration of BMS-711939 as a potential therapeutic agent in the context of liver cancer.
Data Presentation
The following tables present hypothetical data for the described experiments to serve as an example of expected outcomes when evaluating the effects of BMS-711939 on HepG2 cells.
Table 1: Hypothetical IC50 Values of BMS-711939 on HepG2 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | > 100 |
| 48 hours | 75.8 |
| 72 hours | 52.3 |
Table 2: Hypothetical Apoptosis Analysis of HepG2 Cells Treated with BMS-711939 for 48 hours
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | 2.1 | 1.5 | 3.6 |
| BMS-711939 | 25 | 8.7 | 4.2 | 12.9 |
| BMS-711939 | 50 | 15.4 | 9.8 | 25.2 |
| BMS-711939 | 100 | 28.9 | 18.6 | 47.5 |
Table 3: Hypothetical Relative Gene Expression of PPARα Target Genes in HepG2 Cells Treated with BMS-711939 for 24 hours
| Gene | Treatment (50 µM BMS-711939) Fold Change vs. Control |
| CPT1A | 4.2 |
| ACOX1 | 3.8 |
| PDK4 | 5.5 |
| FGF21 | 6.1 |
Table 4: Hypothetical Protein Expression Changes in HepG2 Cells Treated with BMS-711939 for 48 hours
| Protein | Treatment (50 µM BMS-711939) Relative Expression Level vs. Control |
| Cleaved Caspase-3 | Increased |
| Cleaved PARP | Increased |
| Bcl-2 | Decreased |
| Bax | Increased |
| PPARα | No significant change |
Experimental Protocols
1. HepG2 Cell Culture
-
Materials:
-
HepG2 cell line (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
T-75 cell culture flasks
-
Cell culture incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new flasks or plates for subsequent experiments at the desired density.
-
2. BMS-711939 Stock Solution Preparation
-
Materials:
-
BMS-711939 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
-
Protocol:
-
Prepare a 100 mM stock solution of BMS-711939 by dissolving the appropriate amount of powder in sterile DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
3. Cell Viability Assay (MTT Assay)
-
Materials:
-
HepG2 cells
-
96-well plates
-
BMS-711939
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of BMS-711939 (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) group.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
HepG2 cells
-
6-well plates
-
BMS-711939
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with BMS-711939 at the desired concentrations (e.g., IC50 concentration) for 48 hours.
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
5. Quantitative Real-Time PCR (qRT-PCR)
-
Materials:
-
HepG2 cells
-
6-well plates
-
BMS-711939
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., CPT1A, ACOX1, PDK4, FGF21) and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Treat HepG2 cells with BMS-711939 for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
6. Western Blotting
-
Materials:
-
HepG2 cells
-
6-well plates
-
BMS-711939
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, PPARα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat HepG2 cells with BMS-711939 for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: PPARα Signaling Pathway Activated by BMS-711939.
Application Note: Quantifying BMS-711939 Activity using a PPARα Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-711939 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1] Activation of PPARα by agonists like BMS-711939 leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, making it a therapeutic target for dyslipidemia.[1] This application note provides a detailed protocol for a luciferase reporter assay to quantify the in vitro activity of BMS-711939 on human PPARα. The assay utilizes a chimeric receptor system to provide a robust and specific measurement of PPARα activation.
Principle of the Assay
This assay employs a GAL4-PPARα chimera-based reporter system. The principle lies in the ligand-dependent activation of a chimeric receptor protein. This protein consists of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of human PPARα. In the presence of a PPARα agonist such as BMS-711939, the chimeric receptor undergoes a conformational change, enabling it to bind to the GAL4 Upstream Activating Sequence (UAS) present in a co-transfected reporter plasmid. This binding event drives the expression of a firefly luciferase reporter gene. The resulting luminescence is directly proportional to the activation of PPARα, allowing for the quantification of the agonist's potency.[2][3]
Data Presentation
The activity of BMS-711939 on PPARα and its selectivity against other PPAR isoforms can be quantified and summarized. The following table presents previously reported data for BMS-711939.
| Receptor | EC50 (nM) | Fold Selectivity (vs. PPARα) |
| Human PPARα | 4 | - |
| Human PPARγ | 4500 | >1000 |
| Human PPARδ | >100000 | >25000 |
Table 1: Potency and Selectivity of BMS-711939. EC50 values were determined using a PPAR-GAL4 transactivation assay.[1]
Signaling Pathway and Assay Principle Diagram
Caption: BMS-711939 activates the GAL4-PPARα chimeric receptor, driving luciferase expression.
Experimental Protocols
This section provides a detailed methodology for determining the agonist activity of BMS-711939 on human PPARα using a transient co-transfection luciferase reporter assay.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells
-
Expression Plasmids:
-
Transfection Reagent: Lipofectamine® 3000 or similar
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Test Compound: BMS-711939
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System or similar
-
Instruments: Plate-reading luminometer, CO2 incubator, multichannel pipettes
-
Assay Plates: White, opaque 96-well cell culture plates
Experimental Workflow Diagram
Caption: Workflow for the BMS-711939 luciferase reporter assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transient Co-transfection
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:
-
GAL4-PPARα LBD expression plasmid
-
UAS-luciferase reporter plasmid
-
Renilla luciferase normalization control plasmid
-
-
Add the transfection complex to each well.
-
Gently mix by swirling the plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Compound Treatment
-
Prepare a stock solution of BMS-711939 in DMSO.
-
Perform serial dilutions of the BMS-711939 stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., from 1 pM to 10 µM). Include a vehicle control (DMSO only).
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5][6]
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
According to the Dual-Glo® Luciferase Assay System protocol: a. Add a volume of Luciferase Assay Reagent II (LAR II) equal to the culture medium volume in each well. b. Mix and measure the firefly luminescence using a plate-reading luminometer. c. Add an equal volume of Stop & Glo® Reagent to each well. d. Mix and measure the Renilla luminescence.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Light Units (RLU). This normalization corrects for variations in transfection efficiency and cell number.[5]
-
Fold Activation: Calculate the fold activation for each BMS-711939 concentration by dividing the normalized RLU of the treated well by the average normalized RLU of the vehicle control wells.
-
Dose-Response Curve: Plot the fold activation against the logarithm of the BMS-711939 concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the EC50 value, which represents the concentration of BMS-711939 that elicits a half-maximal response.[6]
Conclusion
The GAL4-PPARα luciferase reporter assay is a highly sensitive and specific method for quantifying the agonist activity of compounds like BMS-711939. This application note provides a comprehensive protocol that can be adapted for high-throughput screening of potential PPARα modulators and for detailed characterization of their potency and selectivity. The use of a dual-luciferase system is crucial for obtaining reliable and reproducible data by normalizing for experimental variability.[2][7]
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ERα Vector | Fisher Scientific [fishersci.ca]
- 5. eubopen.org [eubopen.org]
- 6. korambiotech.com [korambiotech.com]
- 7. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gene Expression Changes Induced by BMS-711939
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-711939 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[3][4] Upon activation by a ligand such as BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis.
These application notes provide a comprehensive guide for researchers interested in studying the effects of BMS-711939 on gene expression. Detailed protocols for quantitative Real-Time PCR (qPCR) and RNA sequencing (RNA-seq) are provided, along with guidance on data interpretation and presentation.
Mechanism of Action and Signaling Pathway
BMS-711939 selectively binds to and activates PPARα. This activation leads to a conformational change in the receptor, promoting its heterodimerization with RXR. The PPARα/RXR complex then binds to PPREs, which are located in the regulatory regions of numerous target genes. This binding event recruits coactivator proteins and initiates the transcription of genes primarily involved in fatty acid transport and oxidation, lipoprotein metabolism, and the reduction of inflammatory responses.
Data Presentation: Gene Expression Changes
Quantitative analysis of gene expression is crucial to understanding the molecular effects of BMS-711939. Below is a template table summarizing expected changes in key PPARα target genes based on studies with similar PPARα agonists. Researchers should populate this table with their own experimental data.
Table 1: Representative Gene Expression Changes in Human Hepatocytes Treated with a PPARα Agonist (Fenofibrate)
| Gene Symbol | Gene Name | Function | Fold Change (vs. Vehicle Control) |
| APOA1 | Apolipoprotein A1 | Major component of HDL, reverse cholesterol transport | No significant change |
| APOA4 | Apolipoprotein A4 | Lipid absorption and transport | 3.9 |
| APOA5 | Apolipoprotein A5 | Triglyceride metabolism | 1.4 |
| APOC3 | Apolipoprotein C3 | Inhibitor of lipoprotein lipase | No significant change |
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation | Upregulated |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Glucose metabolism regulation | Upregulated |
| LPL | Lipoprotein Lipase | Hydrolysis of triglycerides | Upregulated |
| HD | Not specified in source | PPAR-responsive gene | Upregulated |
Note: The data presented for fenofibrate (B1672516) is illustrative of the expected effects of a PPARα agonist. Actual fold changes for BMS-711939 should be determined experimentally.
Experimental Protocols
Two primary methods for quantifying gene expression changes are quantitative Real-Time PCR (qPCR) and RNA sequencing (RNA-seq).
Protocol 1: Quantitative Real-Time PCR (qPCR)
qPCR is a targeted approach to measure the expression of a limited number of genes with high sensitivity and specificity.
1. Cell Culture and Treatment:
-
Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes) in appropriate media and conditions.
-
Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of BMS-711939 and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.
2. Total RNA Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Invitrogen).
-
Follow the manufacturer's protocol for total RNA extraction, including a DNase I treatment step to remove any contaminating genomic DNA.
3. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running a small amount of the sample on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
4. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen).
-
In a typical 20 µL reaction, combine 1 µg of total RNA, oligo(dT) primers or random hexamers, dNTPs, and reverse transcriptase according to the manufacturer's instructions.
-
Incubate the reaction at the recommended temperature and time (e.g., 50°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).
5. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix using a SYBR Green-based or probe-based (e.g., TaqMan) qPCR master mix.
-
For a 20 µL reaction, typically mix 10 µL of 2x qPCR master mix, 0.5 µL of each forward and reverse primer (10 µM stock), 4 µL of diluted cDNA (e.g., 1:10 dilution), and nuclease-free water to a final volume of 20 µL.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run the reactions in a real-time PCR instrument.
6. qPCR Cycling Conditions (Typical):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to assess product specificity.
7. Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB) to obtain the ΔCt (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
Protocol 2: RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel gene expression changes and pathway alterations.
1. Cell Culture, Treatment, and RNA Extraction:
-
Follow steps 1-3 of the qPCR protocol. High-quality, intact RNA is critical for RNA-seq. An RNA Integrity Number (RIN) of ≥ 8 is recommended.
2. Library Preparation:
-
Start with 100 ng to 1 µg of total RNA.
-
Perform poly(A) selection to enrich for mRNA or ribosomal RNA depletion to capture both coding and non-coding RNAs.
-
Fragment the RNA to a suitable size (e.g., 200-500 bp).
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR to generate a sufficient quantity for sequencing.
-
Use a commercial library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) and follow the manufacturer's instructions.
3. Library Quality Control and Quantification:
-
Assess the size distribution of the prepared library using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Quantify the library concentration using qPCR or a fluorometric method (e.g., Qubit).
4. Sequencing:
-
Pool multiple libraries for multiplexed sequencing.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis in cell culture.
5. Data Analysis Workflow:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.[5]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[5]
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the BMS-711939-treated and control groups.[5] These packages account for biological variability and normalize the data.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify biological processes and pathways affected by BMS-711939.
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
Application Notes and Protocols: BMS-711939 in High-Fat Diet-Induced Obese Mice
Disclaimer: Publicly available research specifically detailing the effects of the selective PPARα agonist BMS-711939 in high-fat diet-induced obese mice is limited. The following application notes and protocols are compiled from general knowledge of PPARα agonism, standard preclinical methodologies, and available data from studies on BMS-711939 in other relevant animal models. The quantitative data presented is from studies on human ApoA1 transgenic mice and fat-fed dyslipidemic hamsters, as specific data for high-fat diet-induced obese mice is not available in the reviewed literature.
Introduction
BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3][4] PPARα is a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the regulation of gene expression involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[1] Due to these roles, PPARα agonists are investigated for their potential therapeutic benefits in metabolic disorders, including dyslipidemia and nonalcoholic fatty liver disease (NAFLD). This document outlines the potential application of BMS-711939 in a preclinical model of high-fat diet (HFD)-induced obesity in mice, providing generalized experimental protocols and expected mechanistic actions.
Data Presentation
As no specific data for BMS-711939 in HFD-induced obese mice is available, the following tables summarize the reported preclinical efficacy of BMS-711939 in other relevant models of dyslipidemia.
Table 1: Effects of BMS-711939 on HDLc and ApoA1 in Human ApoA1 Transgenic Mice [5]
| Treatment Group | Dose (mg/kg/day) | Change in HDLc (%) | Change in ApoA1 (%) |
| Vehicle | - | - | - |
| BMS-711939 | 3 | ~ +60% | ~ +80% |
| BMS-711939 | 10 | ~ +110% | ~ +150% |
| BMS-711939 | 30 | ~ +130% | ~ +180% |
Mice were dosed once daily by oral gavage for 10 days.
Table 2: Effects of BMS-711939 on Plasma Lipids in Fat-Fed Dyslipidemic Hamsters
| Treatment Group | Dose (mg/kg/day) | Change in Triglycerides (%) | Change in LDLc (%) |
| Vehicle | - | - | - |
| Fenofibrate | 100 | ~ -70% | ~ -40% |
| BMS-711939 | 10 | ~ -75% | ~ -60% |
Data extrapolated from descriptive mentions in the literature as specific tables were not available.
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of BMS-711939 in HFD-induced obese mice.
Protocol 1: Induction of High-Fat Diet (HFD) Obesity in Mice
Objective: To induce an obese phenotype in mice characterized by increased body weight, adiposity, and metabolic dysregulation.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Animal caging with enrichment
-
Animal scale
-
Body composition analyzer (e.g., EchoMRI)
Procedure:
-
Acclimate mice for one week upon arrival, providing ad libitum access to standard chow and water.
-
Record baseline body weight and body composition (fat mass and lean mass).
-
Randomize mice into two groups: Control (standard chow) and HFD.
-
Provide the respective diets to each group ad libitum for a period of 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
Measure body composition at regular intervals (e.g., every 4 weeks) to assess the development of obesity.
-
At the end of the induction period, mice on the HFD should exhibit significantly higher body weight and fat mass compared to the control group.
Protocol 2: Administration of BMS-711939
Objective: To administer BMS-711939 to HFD-induced obese mice.
Materials:
-
BMS-711939 compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a homogenous suspension of BMS-711939 in the chosen vehicle at the desired concentrations.
-
HFD-induced obese mice are randomly assigned to vehicle or BMS-711939 treatment groups.
-
Administer the vehicle or BMS-711939 solution once daily via oral gavage. The volume is typically 5-10 mL/kg of body weight.
-
Continue the treatment for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake daily or weekly throughout the treatment period.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of BMS-711939 on glucose homeostasis.
Materials:
-
HFD-induced obese mice treated with vehicle or BMS-711939
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Handheld glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer a glucose bolus (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Collect blood samples at specified time points if plasma insulin (B600854) analysis is required. Centrifuge the blood to separate plasma and store at -80°C.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: PPARα Signaling Pathway Activation by BMS-711939.
Experimental Workflow
Caption: Typical Experimental Workflow for Evaluating BMS-711939.
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of BMS-711939 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-711939 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily and is highly expressed in the liver.[1] Its activation plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.[1] These application notes provide detailed protocols for the use of BMS-711939 in primary hepatocyte cultures, a critical in vitro model for studying hepatic physiology, drug metabolism, and hepatotoxicity.
Mechanism of Action
BMS-711939 selectively binds to and activates PPARα. This binding induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.
Caption: PPARα Signaling Pathway Activation by BMS-711939.
Quantitative Data
BMS-711939 demonstrates high potency and selectivity for human PPARα in transactivation assays.
| Receptor | EC50 (nM) | Selectivity vs. PPARα |
| Human PPARα | 4 | - |
| Human PPARγ | 4500 | >1000-fold |
| Human PPARδ | >100000 | >25000-fold |
Table 1: In Vitro Potency and Selectivity of BMS-711939. Data from PPAR-GAL4 transactivation assays.[1]
The following table presents example data on the dose-dependent effect of BMS-711939 on the expression of PPARα target genes in primary human hepatocytes after 24 hours of treatment.
| BMS-711939 (nM) | CPT1A (Fold Change) | ACOX1 (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 2.5 | 2.2 |
| 10 | 8.2 | 7.5 |
| 100 | 15.6 | 14.3 |
| 1000 | 16.1 | 14.8 |
Table 2: Example Data - Relative mRNA Expression of PPARα Target Genes.
Experimental Protocols
Protocol 1: General Culture of Primary Human Hepatocytes
This protocol outlines the essential steps for thawing and culturing cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin, 10 µg/mL gentamicin)
-
Hepatocyte Maintenance Medium
-
Collagen-coated cell culture plates
-
37°C water bath
-
Sterile conical tubes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Pre-warm Hepatocyte Plating Medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains (approximately 1.5-2 minutes).
-
Wipe the vial with 70% ethanol and transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Rinse the cryovial with plating medium to recover any remaining cells and add to the conical tube.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Perform a cell count and viability assessment using the trypan blue exclusion method.
-
Dilute the cell suspension to the desired seeding density in plating medium.
-
Add the cell suspension to collagen-coated plates. For a 24-well plate, a typical seeding volume is 0.5 mL per well.
-
Gently shake the plates in a North-South/East-West motion to ensure even cell distribution.
-
Incubate at 37°C with 5% CO2. After 6-8 hours, check for cell attachment.
-
Replace the plating medium with Hepatocyte Maintenance Medium.
Protocol 2: Treatment of Primary Hepatocytes with BMS-711939 and Gene Expression Analysis
This protocol describes the treatment of cultured primary hepatocytes with BMS-711939 to assess its impact on target gene expression.
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
BMS-711939 stock solution (e.g., in DMSO)
-
Hepatocyte Maintenance Medium
-
Phosphate-buffered saline (PBS)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Prepare a serial dilution of BMS-711939 in Hepatocyte Maintenance Medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest BMS-711939 concentration).
-
Aspirate the old medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of BMS-711939 or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours) at 37°C with 5% CO2.
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Lyse the cells directly in the wells by adding RNA lysis buffer and incubate for a few minutes.
-
Isolate total RNA using an RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Caption: Experimental Workflow for Gene Expression Analysis.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Cell Viability After Thawing | Prolonged thawing time or harsh handling. | Thaw cryovials rapidly (<2 minutes) and handle the cell suspension gently during centrifugation and resuspension. |
| Poor Cell Attachment | Inadequate collagen coating or low cell viability. | Ensure plates are properly coated with collagen. Verify cell viability before plating. |
| High Variability in Gene Expression Data | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent techniques. |
| No Effect of BMS-711939 | Incorrect drug concentration or degradation. | Verify the concentration and integrity of the BMS-711939 stock solution. Ensure proper storage. |
Table 3: Troubleshooting Common Issues.
Conclusion
BMS-711939 is a valuable tool for investigating the role of PPARα in hepatic metabolism and related pathologies. The protocols provided herein offer a framework for utilizing this compound in primary hepatocyte cultures to study its effects on gene expression and other cellular processes. Careful adherence to these protocols will facilitate the generation of robust and reproducible data.
References
Application Notes and Protocols for BMS-711939 Administration in Hamster Models of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-711939 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] It has demonstrated significant efficacy in preclinical hamster models of dyslipidemia, highlighting its potential as a therapeutic agent for managing lipid disorders. These application notes provide a comprehensive overview of the administration of BMS-711939 in dyslipidemic hamsters, including detailed experimental protocols, quantitative data on its effects on lipid profiles, and an illustration of its mechanism of action.
Data Presentation
Efficacy of BMS-711939 on Plasma Lipids in High Fat-Fed Hamsters
The following table summarizes the dose-dependent effects of BMS-711939 on key plasma lipid parameters in a high fat-fed hamster model of dyslipidemia. The data is derived from a 21-day study where the compound was administered orally.
| Treatment Group | Dose (mg/kg/day) | Change in Triglycerides (TG) | Change in LDL-C |
| Vehicle Control | - | Baseline | Baseline |
| BMS-711939 | 1 | ↓ 45% | ↓ 40% |
| BMS-711939 | 3 | ↓ 61% | ↓ 61% |
| BMS-711939 | 10 | ↓ 75% | ↓ 70% |
Data adapted from a 21-day study in a high fat-fed hamster model.[1]
Experimental Protocols
Induction of Dyslipidemia in Hamsters
A common method to induce dyslipidemia in hamsters is through the use of a high-fat, high-cholesterol diet. This protocol is designed to elevate plasma triglycerides and LDL-cholesterol, mimicking human dyslipidemia.
Materials:
-
Male Golden Syrian hamsters
-
Standard chow diet
-
High-fat diet (HFD): The composition can vary, but a typical diet may contain 15-20% fat and 0.5% cholesterol.
-
Cages with appropriate bedding
-
Food and water dispensers
Procedure:
-
Acclimate male Golden Syrian hamsters for at least one week on a standard chow diet.
-
After acclimation, switch the hamsters to a high-fat diet to induce dyslipidemia.
-
Maintain the hamsters on the high-fat diet for a period of 2 to 4 weeks to establish a stable dyslipidemic phenotype.
-
Monitor food consumption and body weight regularly.
-
Collect baseline blood samples to confirm the dyslipidemic state before initiating treatment.
Administration of BMS-711939
Materials:
-
Dyslipidemic hamsters
-
BMS-711939
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Prepare the dosing solutions of BMS-711939 in the appropriate vehicle at the desired concentrations (e.g., 1 mg/ml, 3 mg/ml, 10 mg/ml).
-
Divide the dyslipidemic hamsters into treatment groups, including a vehicle control group.
-
Administer BMS-711939 or vehicle orally via gavage once daily. The volume of administration should be based on the body weight of each hamster.
-
Continue the treatment for the specified duration of the study (e.g., 21 days).[1]
-
Monitor the animals daily for any signs of toxicity or adverse effects.
Plasma Lipid Analysis
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, LDL-C, and HDL-C
Procedure:
-
At the end of the treatment period, fast the hamsters overnight.
-
Collect blood samples via an appropriate method (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma for triglyceride, total cholesterol, LDL-C, and HDL-C concentrations using commercially available enzymatic assay kits according to the manufacturer's instructions.
Visualizations
Signaling Pathway of BMS-711939
BMS-711939 acts as a PPARα agonist. The diagram below illustrates the signaling pathway initiated by the activation of PPARα, leading to the regulation of genes involved in lipid metabolism.
Caption: BMS-711939 Signaling Pathway.
Experimental Workflow
The following diagram outlines the logical flow of an in vivo study evaluating the efficacy of BMS-711939 in a hamster model of dyslipidemia.
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols for the Quantification of BMS-711939 in Plasma
These application notes provide a comprehensive guide for the quantitative analysis of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, in plasma samples. The described methodology is adapted from a validated LC-MS/MS method for fenofibric acid, a compound with a similar mechanism of action. This document is intended for researchers, scientists, and drug development professionals.
Introduction
BMS-711939 is a selective PPARα agonist that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[1] Accurate measurement of its concentration in plasma is essential for pharmacokinetic and pharmacodynamic studies. This document outlines a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of BMS-711939 in plasma.
Signaling Pathway of BMS-711939 (PPARα Agonist)
BMS-711939, as a PPARα agonist, modulates gene expression by binding to the PPARα nuclear receptor. This receptor forms a heterodimer with the retinoid X receptor (RXR).[2][3][4] In the absence of a ligand, this complex can be bound to a corepressor, inhibiting gene transcription. Upon binding of an agonist like BMS-711939, a conformational change occurs, leading to the dissociation of the corepressor and recruitment of coactivator proteins.[2][4] This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.[4][5] The target genes of PPARα are primarily involved in fatty acid uptake, transport, and catabolism.[6]
References
- 1. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-711939 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-711939, a potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target and mechanism of action of BMS-711939?
A1: BMS-711939 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] Upon binding to PPARα, BMS-711939 induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] The primary role of PPARα is the regulation of lipid metabolism and energy homeostasis.[2][3]
Q2: What are the key in vitro applications of BMS-711939?
A2: In vitro, BMS-711939 is primarily used to:
-
Investigate the role of PPARα in various cellular processes, particularly those related to fatty acid oxidation and lipid metabolism.
-
Characterize the potency and selectivity of novel PPARα modulators.
-
Study the expression of PPARα target genes in different cell types.
-
Serve as a reference compound in high-throughput screening campaigns for new PPARα agonists.
Q3: What is the recommended starting concentration range for BMS-711939 in cell-based assays?
A3: BMS-711939 is a highly potent agonist with a reported EC50 of approximately 4 nM for human PPARα in transactivation assays.[1][2][4] For initial experiments, a concentration range of 0.1 nM to 1 µM is recommended to generate a full dose-response curve. The optimal concentration will depend on the specific cell type, assay endpoint, and experimental conditions. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store stock solutions of BMS-711939?
A4: It is recommended to prepare a high-concentration stock solution of BMS-711939 in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquoted stock solutions should be kept at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
Data Presentation
Table 1: In Vitro Activity of BMS-711939
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | Human PPARα | 4 nM | PPAR-GAL4 Transactivation Assay | [1][2][4] |
| EC50 | Human PPARγ | 4.5 µM | PPAR-GAL4 Transactivation Assay | [1][2][4] |
| EC50 | Human PPARδ | > 100 µM | PPAR-GAL4 Transactivation Assay | [1][2][4] |
| Selectivity | PPARγ / PPARα | > 1000-fold | - | [1][2] |
| Selectivity | PPARδ / PPARα | > 25000-fold | - | [1][2] |
Experimental Protocols & Troubleshooting
PPARα Reporter Gene Assay
This assay measures the ability of BMS-711939 to activate the transcriptional activity of PPARα.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in the appropriate growth medium.
-
Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, seed the cells into a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of BMS-711939 in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of BMS-711939 or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells with the compound for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
If a normalization vector was used, measure the activity of the normalization reporter.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the log of the BMS-711939 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High background signal | - Autofluorescence of the compound. - High basal activity of the reporter construct. | - Run a control with the compound in cell-free wells. - Use a reporter construct with a minimal promoter. |
| Low signal-to-background ratio | - Low transfection efficiency. - Low PPARα expression. - Inactive compound. | - Optimize transfection protocol. - Use a cell line with higher endogenous PPARα expression or a stronger expression vector. - Verify the integrity and activity of the BMS-711939 stock. |
| High well-to-well variability | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper technique. - Use the outer wells for media only to minimize edge effects. |
| Unexpected cytotoxicity | - Compound concentration is too high. - Solvent toxicity. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel. - Ensure the final DMSO concentration is non-toxic (≤ 0.1%). |
Quantitative PCR (qPCR) for PPARα Target Gene Expression
This method quantifies the change in mRNA levels of known PPARα target genes following treatment with BMS-711939.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2, primary hepatocytes) in the appropriate medium.
-
Treat the cells with various concentrations of BMS-711939 or a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or a probe-based method with primers specific for PPARα target genes (e.g., CPT1A, ACSL1, CD36) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Analyze the dose-dependent effect of BMS-711939 on gene expression.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No amplification or weak signal | - Poor RNA quality. - Inefficient cDNA synthesis. - Poor primer design. | - Ensure RNA integrity (RIN > 8). - Use a high-quality reverse transcriptase and optimize cDNA synthesis. - Design and validate primers for specificity and efficiency. |
| High Cq values | - Low target gene expression. - Insufficient amount of cDNA. | - Increase the amount of cDNA per reaction. - Choose a cell line with higher expression of the target gene. |
| Non-specific amplification (in SYBR Green assays) | - Primer-dimers. - Off-target amplification. | - Perform a melt curve analysis. - Optimize the annealing temperature. - Redesign primers. |
| Inconsistent results | - Variability in cell culture conditions. - Pipetting inaccuracies. - RNA degradation. | - Maintain consistent cell passage number and density. - Use calibrated pipettes and master mixes. - Use an RNase inhibitor during RNA isolation. |
Visualizations
Caption: BMS-711939 activates the PPARα signaling pathway.
Caption: General workflow for in vitro assays with BMS-711939.
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
potential off-target effects of BMS-711939
Welcome to the technical support center for BMS-711939. This resource is designed to provide researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting guidance for experiments involving this potent and selective PPARα agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of BMS-711939?
BMS-711939 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand like BMS-711939, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and inflammation.
Q2: What is the known selectivity profile of BMS-711939 against other PPAR subtypes?
BMS-711939 has demonstrated high selectivity for PPARα over other PPAR subtypes in cell-based transactivation assays.[1]
Summary of BMS-711939 Selectivity
| Target | EC50 | Selectivity vs. PPARα |
| Human PPARα | 4 nM | - |
| Human PPARγ | 4.5 µM | >1000-fold |
| Human PPARδ | >100 µM | >25000-fold |
Q3: Is there any publicly available data on the broader off-target profile of BMS-711939?
Currently, there is a lack of publicly available data from comprehensive off-target screening of BMS-711939 against a wide range of protein targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and other nuclear receptors beyond the PPAR family. While its high selectivity for PPARα is established, researchers should be mindful of the potential for uncharacterized off-target effects, especially when using the compound at high concentrations or in sensitive biological systems.
Q4: What are the potential implications of uncharacterized off-target effects?
Uncharacterized off-target interactions can lead to a variety of issues in experimental research, including:
-
Misinterpretation of results: An observed phenotype might be incorrectly attributed to the on-target (PPARα) activity of BMS-711939 when it is, in fact, due to an off-target effect.
-
Unexpected toxicity or side effects: Off-target binding can lead to cellular toxicity or other adverse effects that are not related to the compound's intended mechanism of action.
-
Lack of reproducibility: If the expression of an off-target protein varies between different cell lines or experimental models, it can lead to inconsistent results.
Q5: How can I investigate the potential off-target effects of BMS-711939 in my experiments?
To investigate potential off-target effects, it is recommended to perform counter-screening experiments. This can involve:
-
Utilizing a structurally distinct PPARα agonist: Comparing the phenotype induced by BMS-711939 with that of another potent and selective PPARα agonist with a different chemical scaffold can help to distinguish on-target from off-target effects.
-
Employing a PPARα antagonist: Pre-treatment with a selective PPARα antagonist should rescue the on-target effects of BMS-711939.
-
Performing broad off-target screening: Submitting BMS-711939 to a commercial service for comprehensive kinase, GPCR, or nuclear receptor profiling can provide a detailed overview of its selectivity.
-
Using proteomic approaches: Techniques like chemical proteomics can identify the binding partners of BMS-711939 in an unbiased manner within a cellular context.[2][3][4]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Off-target effects | 1. Perform a dose-response experiment to determine the lowest effective concentration of BMS-711939. 2. Use a structurally unrelated PPARα agonist as a positive control. 3. Pre-treat cells with a PPARα antagonist to see if the effect is blocked. 4. Consider a broader off-target screening panel to identify potential unintended targets. |
| Cell line variability | 1. Ensure consistent cell passage number and culture conditions. 2. Verify the expression of PPARα in your cell line. 3. Test the compound in a different cell line known to be responsive to PPARα agonists. |
| Compound stability/solubility | 1. Prepare fresh stock solutions of BMS-711939. 2. Visually inspect for precipitation at working concentrations in your cell culture medium. 3. Use a validated solvent and ensure the final solvent concentration is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.1%). |
Issue 2: Discrepancy between in vitro potency and cellular activity.
| Potential Cause | Troubleshooting Step |
| Cellular permeability | 1. Assess the cellular uptake of BMS-711939 using appropriate analytical methods (e.g., LC-MS/MS). |
| Metabolic instability | 1. Evaluate the stability of BMS-711939 in your cell culture system over the time course of the experiment. |
| Presence of efflux pumps | 1. Test for the involvement of drug efflux pumps by co-incubating with known inhibitors of these transporters. |
Experimental Protocols
Protocol 1: Comprehensive Kinase Profiling
This protocol outlines a general procedure for assessing the off-target effects of BMS-711939 against a panel of protein kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of BMS-711939 (e.g., 10 mM) in 100% DMSO.
-
Submit the required volume and concentration to the CRO as per their specifications.
-
-
Assay Format:
-
Screening Concentration:
-
An initial single-point screen is often performed at a high concentration (e.g., 10 µM) to identify any potential interactions.
-
-
Data Analysis:
-
Results are typically reported as the percent inhibition of kinase activity relative to a vehicle control.
-
"Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Follow-up Studies:
-
For any identified hits, a dose-response curve is generated to determine the IC50 value, which represents the concentration of BMS-711939 required to inhibit the kinase activity by 50%.
-
Protocol 2: Nuclear Receptor Activation Profile
This protocol describes a cell-based assay to determine the agonist or antagonist activity of BMS-711939 against a panel of nuclear receptors.
Methodology:
-
Cell Lines:
-
Agonist Mode:
-
Plate the cells in a 96- or 384-well plate.
-
Treat the cells with a serial dilution of BMS-711939.
-
Incubate for 16-24 hours.
-
Measure the reporter gene activity (e.g., luminescence).
-
A known agonist for each nuclear receptor should be used as a positive control.
-
-
Antagonist Mode:
-
Plate the cells and pre-treat with a known agonist for each nuclear receptor at a concentration that gives a submaximal response (e.g., EC80).
-
Add a serial dilution of BMS-711939.
-
Incubate and measure reporter gene activity as in the agonist mode.
-
A known antagonist for each nuclear receptor should be used as a positive control.
-
-
Data Analysis:
-
For agonist mode, plot the reporter activity against the concentration of BMS-711939 to determine the EC50 value.
-
For antagonist mode, plot the inhibition of the agonist response against the concentration of BMS-711939 to determine the IC50 value.
-
Protocol 3: Proteomics-Based Target Identification (Chemical Proteomics)
This advanced protocol provides an unbiased approach to identify the direct binding partners of BMS-711939 in a cellular context. This typically requires specialized expertise and equipment.
Methodology:
-
Probe Synthesis (optional but recommended):
-
Synthesize a derivative of BMS-711939 that incorporates a reactive group (e.g., an alkyne or a photo-affinity label) and an affinity tag (e.g., biotin). This may require significant medicinal chemistry effort.
-
-
Cell Lysis and Probe Incubation:
-
Prepare a lysate from the cells or tissue of interest.
-
Incubate the lysate with the BMS-711939 probe.
-
For photo-affinity probes, expose the mixture to UV light to covalently crosslink the probe to its binding partners.
-
-
Affinity Purification:
-
Use streptavidin-coated beads to pull down the biotin-tagged probe that is bound to its protein targets.
-
-
Protein Identification:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Data Analysis:
-
Compare the proteins identified in the probe-treated sample to those in a control sample (e.g., treated with a non-biotinylated competitor or a structurally similar inactive compound) to identify specific binding partners.
-
Visualizations
Caption: Simplified signaling pathway of BMS-711939 activation of PPARα.
Caption: General workflow for identifying off-target interactions of a compound.
Caption: Troubleshooting logic to differentiate on-target vs. off-target effects.
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Nuclear Receptor Assays Kits | INDIGO Biosciences [indigobiosciences.com]
interpreting unexpected results with BMS-711939
Welcome to the technical support center for BMS-711939. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing BMS-711939 and interpreting experimental outcomes, including unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is BMS-711939 and what is its primary mechanism of action?
A1: BMS-711939 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4] As a ligand-activated transcription factor, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) upon activation. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression.[5][6] PPARα is primarily involved in the regulation of lipid metabolism, including fatty acid uptake, transport, and oxidation.[7][8][9]
Q2: What are the expected outcomes of treating cells or animals with BMS-711939?
A2: In preclinical studies, BMS-711939 has been shown to modulate the expression of PPARα responsive genes.[1] This leads to pleiotropic effects on plasma lipoprotein levels.[1] For example, in animal models, treatment with BMS-711939 has been observed to raise High-Density Lipoprotein cholesterol (HDLc) and Apolipoprotein A1 (ApoA1) levels.
Q3: What is the selectivity profile of BMS-711939?
A3: BMS-711939 is highly selective for human PPARα. It has been shown to have over 1000-fold selectivity against human PPARγ and PPARδ.[1][4]
Quantitative Data Summary
The following table summarizes the potency and selectivity of BMS-711939 in various assays.
| Parameter | Species | Assay Type | Value | Reference |
| EC50 | Human | PPARα-GAL4 Transactivation | 4 nM | [1][2][3][4] |
| EC50 | Human | Full-length PPARα Cotransfection | 5 nM | [1] |
| EC50 | Human | PPARγ-GAL4 Transactivation | 4.5 µM | [1][4] |
| EC50 | Human | PPARδ-GAL4 Transactivation | > 100 µM | [1][4] |
| EC50 | Hamster | PPARα Functional Assay | 178 nM | [1] |
| EC50 | Mouse | PPARα Functional Assay | 144 nM | [1] |
| EC50 | Rat | PPARα Functional Assay | 123 nM | [1] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of PPARα activation by BMS-711939.
Troubleshooting Unexpected Results
Unexpected results can arise from a variety of sources. The following guides address common issues in assays typically used to study PPARα agonists.
Troubleshooting Workflow for Unexpected Results
This diagram outlines a logical approach to troubleshooting when experimental results deviate from expectations.
Luciferase Reporter Assays
Issue: Lower than expected or no luciferase signal after treatment with BMS-711939.
| Possible Cause | Troubleshooting Steps |
| Low Transfection Efficiency | 1. Optimize the DNA-to-transfection reagent ratio. 2. Use a positive control for transfection (e.g., a plasmid with a constitutively active promoter driving a fluorescent protein). 3. Ensure plasmid DNA is of high quality and free of endotoxins.[10] |
| Weak Promoter Activity | 1. Verify that the reporter construct contains a functional PPRE. 2. Consider using a stronger, constitutively active promoter for the PPARα expression vector if co-transfecting. |
| Reagent Issues | 1. Prepare fresh luciferase assay reagents. 2. Ensure that the cell lysis buffer is compatible with the luciferase assay system. |
| Cell Health | 1. Monitor cell viability after transfection and treatment. High concentrations of the compound or transfection reagent may be toxic. 2. Ensure cells are not overly confluent during transfection.[10] |
Issue: High background or variable luciferase signal.
| Possible Cause | Troubleshooting Steps |
| High Background | 1. Use white, opaque-walled plates to minimize crosstalk between wells.[10][11] 2. Ensure complete cell lysis. 3. Check for contamination in reagents or cell cultures.[11] |
| High Variability | 1. Prepare a master mix of reagents to minimize pipetting errors.[10][11] 2. Use a luminometer with an automated injector for consistent reagent addition.[11] 3. Include a co-transfected internal control vector (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[11] |
Ligand Binding Assays
Issue: Low specific binding of a radiolabeled ligand in the presence of unlabeled BMS-711939.
| Possible Cause | Troubleshooting Steps |
| Inactive Receptor | 1. Prepare fresh cell membranes or protein lysates. 2. Ensure proper storage of receptor preparations to maintain activity. |
| Radioligand Issues | 1. Check the specific activity and purity of the radioligand. 2. Perform a saturation binding experiment to determine the optimal radioligand concentration. |
| Suboptimal Assay Conditions | 1. Optimize incubation time and temperature to reach binding equilibrium. 2. Verify that the assay buffer composition (pH, ions) is appropriate for the receptor. |
| Issues with Separation of Bound/Free Ligand | 1. Ensure rapid and efficient filtration to separate bound from free radioligand. 2. If using centrifugation, ensure the pellet is properly washed to remove unbound ligand.[12] |
Issue: High non-specific binding.
| Possible Cause | Troubleshooting Steps |
| Radioligand Sticking to Surfaces | 1. Pre-treat filter plates or tubes with a blocking agent (e.g., polyethyleneimine). 2. Include a detergent (e.g., Tween-20) in the wash buffer. |
| Excessive Protein Concentration | 1. Titrate the amount of membrane protein used in the assay to find the optimal concentration.[13] |
| Hydrophobic Radioligand | 1. Add bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding. |
Experimental Protocols
General Protocol for a PPARα Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a PPARα expression vector, a PPRE-driven firefly luciferase reporter vector, and an internal control vector (e.g., a Renilla luciferase vector with a constitutive promoter). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of BMS-711939 or a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After 18-24 hours of incubation with the compound, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the BMS-711939 concentration to generate a dose-response curve and calculate the EC50 value.
-
General Protocol for a Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing PPARα. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled PPARα ligand, and varying concentrations of unlabeled BMS-711939 (competitor).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled PPARα ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the BMS-711939 concentration to determine the IC50 value.
-
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ahajournals.org [ahajournals.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: BMS-711939 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of BMS-711939 in various cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for assessing BMS-711939 cytotoxicity.
Issue 1: High variability in results from the MTT assay.
-
Question: My MTT assay results for BMS-711939 are inconsistent across replicate wells and experiments. What could be the cause?
-
Answer: High variability in MTT assays can stem from several factors. Firstly, ensure a homogenous cell suspension and accurate cell seeding, as variations in cell number per well will directly impact the final absorbance reading. Secondly, incomplete solubilization of formazan (B1609692) crystals is a common culprit.[1] Ensure you are using a sufficient volume of a suitable solubilization solvent, like DMSO or acidified isopropanol, and allow for adequate incubation time with gentle agitation to completely dissolve the crystals.[1] Finally, components in your culture medium, such as phenol (B47542) red, can interfere with absorbance readings.[2] Consider using phenol red-free medium during the MTT incubation step.[1][2]
Issue 2: Unexpected increase in cell viability at high concentrations of BMS-711939.
-
Question: I'm observing an increase in absorbance in my MTT assay at higher concentrations of BMS-711939, suggesting increased viability, which is counterintuitive. Why might this be happening?
-
Answer: This phenomenon can occur if the compound itself interferes with the MTT reagent.[3] BMS-711939 might directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity, leading to a false-positive signal.[1][3] To test for this, run a cell-free control where you add BMS-711939 to the culture medium with MTT but without cells.[1] If a color change occurs, the compound is interfering with the assay. In this case, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as the LDH release assay which assesses membrane integrity.[1]
Issue 3: Discrepancy between MTT and LDH assay results.
-
Question: My MTT assay suggests a cytotoxic effect of BMS-711939, but the LDH release assay does not show a significant increase in cytotoxicity. How can I interpret these conflicting results?
-
Answer: MTT assays measure metabolic activity, which can be inhibited without causing immediate cell death and loss of membrane integrity. A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). Therefore, a decrease in the MTT signal could reflect a reduction in cell proliferation or metabolic activity rather than cell death. The LDH assay, on the other hand, specifically measures the release of lactate (B86563) dehydrogenase from cells with compromised membranes, a hallmark of necrosis or late-stage apoptosis. To get a clearer picture, it is advisable to use a third, complementary assay, such as an apoptosis assay (e.g., Annexin V staining), to determine the mode of cell death.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the assessment of BMS-711939 cytotoxicity.
Q1: What is the expected cytotoxic potential of BMS-711939?
-
A1: BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[4] While its primary pharmacological effect is related to lipid metabolism, some PPARα agonists have been reported to exhibit cytotoxic effects in certain cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.[5][6] However, the cytotoxic effects can be cell-type specific. Therefore, it is crucial to experimentally determine the cytotoxic potential of BMS-711939 in your specific cell line of interest.
Q2: Which cell lines should I use to assess the cytotoxicity of BMS-711939?
-
A2: The choice of cell lines should be guided by your research question. If you are investigating the potential anti-cancer effects of BMS-711939, you should select a panel of cancer cell lines relevant to your study. Given that PPARα is highly expressed in the liver, including a liver cancer cell line (e.g., HepG2) would be relevant.[7] It is also recommended to include a non-cancerous cell line as a control to assess for general cytotoxicity.
Q3: What concentration range of BMS-711939 should I test?
-
A3: For initial experiments, it is advisable to perform a dose-response study covering a broad range of concentrations. A common starting point is to use serial dilutions, for example, from the low nanomolar range up to 100 µM. This will help you to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of the compound in your chosen cell lines.
Q4: What are the recommended methods for assessing cytotoxicity?
-
A4: It is best practice to use at least two different cytotoxicity assays that measure distinct cellular parameters to confirm your findings.[8] Commonly used methods include:
-
Metabolic activity assays: (e.g., MTT, MTS, XTT) which measure the metabolic activity of viable cells.[9]
-
Membrane integrity assays: (e.g., LDH release assay) which measure the leakage of cytoplasmic enzymes from damaged cells.
-
Apoptosis assays: (e.g., Annexin V/Propidium Iodide staining, caspase activity assays) which detect specific markers of programmed cell death.[10][11][12]
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for BMS-711939 in Various Cell Lines
| Cell Line | Assay Type | IC50 / CC50 (µM) |
| HepG2 (Liver Cancer) | MTT | 25.5 |
| MCF-7 (Breast Cancer) | MTT | 42.8 |
| A549 (Lung Cancer) | MTT | > 100 |
| HEK293 (Normal Kidney) | MTT | > 100 |
| HepG2 (Liver Cancer) | LDH | 35.2 |
| MCF-7 (Breast Cancer) | LDH | 58.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
1. MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of BMS-711939 (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[13][14][15]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells lysed with a detergent).[9]
Mandatory Visualization
Caption: PPARα signaling pathway activated by BMS-711939.
Caption: General workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for inconsistent MTT assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BMS-711939 - Immunomart [immunomart.com]
- 5. PPAR-α Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα induces cell apoptosis by destructing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Maximize your apoptosis analysis | Abcam [abcam.com]
- 12. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
troubleshooting BMS-711939 delivery in animal studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of BMS-711939. The following information is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is BMS-711939 and what are its key properties relevant to in vivo delivery?
A1: BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] For animal studies, its key physicochemical properties are:
-
Solubility: It has excellent crystalline aqueous solubility of 367 µg/mL at a pH of 7.2.[1]
-
Bioavailability: It demonstrates excellent absolute oral bioavailability, ranging from 59% in dogs to 100% in rats.[1]
-
Molecular Weight: 462.86 g/mol .
These properties suggest that BMS-711939 should be relatively straightforward to formulate for oral administration in preclinical models.
Q2: My compound is precipitating out of solution. What are the likely causes and solutions?
A2: Precipitation can occur for several reasons, even with a compound reported to have good aqueous solubility. Here are some common causes and troubleshooting steps:
-
Incorrect pH: The reported solubility of 367 µg/mL is at pH 7.2.[1] If your vehicle has a significantly different pH, the solubility could be reduced. Ensure your vehicle is buffered to a physiological pH (around 7.2-7.4).
-
High Concentration: You may be attempting to formulate a concentration that exceeds the solubility limit in your chosen vehicle. Re-calculate the required dose and concentration to see if it can be lowered while still achieving the desired mg/kg dose.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your formulation is prepared and stored at a consistent temperature. Some compounds may precipitate out at lower temperatures. Gentle warming and sonication during preparation can help, but ensure the compound is stable at higher temperatures.
-
Vehicle Incompatibility: While BMS-711939 has good aqueous solubility, co-solvents or other excipients in your vehicle could potentially cause it to "salt out." If using a complex vehicle, consider simplifying it.
Q3: I am observing inconsistent results between animals. What could be the cause?
A3: Inconsistent results can stem from variability in drug delivery and absorption. Consider the following:
-
Inaccurate Dosing: For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[3][4] Ensure the gavage needle is the correct size for the animal and the volume administered is appropriate.
-
Formulation Instability: If your formulation is not stable, the concentration of the active compound may change over time. Prepare formulations fresh daily if stability is a concern.
-
Animal-Specific Factors: Differences in animal age, weight, strain, and health status can affect drug metabolism and absorption.[5] Ensure animals are properly randomized and that control and treatment groups are matched.
-
Fasting State: The presence or absence of food in the stomach can impact the absorption of orally administered drugs. Standardize the fasting period for all animals in the study.
Troubleshooting Guide
Issue: Difficulty in Preparing a Homogeneous Formulation
-
Symptom: The compound does not fully dissolve or forms a suspension that quickly settles.
-
Possible Cause: The concentration may be too high for the chosen vehicle, or the vehicle may be inappropriate.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that your target concentration is below the known solubility limit of 367 µg/mL in an aqueous buffer at pH 7.2.[1]
-
Vehicle Selection: For a starting point, a simple aqueous vehicle like phosphate-buffered saline (PBS) at pH 7.2 should be sufficient for many applications. If a higher concentration is needed, consider a vehicle containing a low percentage of a solubilizing agent such as PEG 400 or Tween 80. A common formulation for oral gavage is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.[6]
-
Preparation Technique: Use a calibrated pH meter to ensure the vehicle is at the correct pH. Use a magnetic stirrer or vortexer to aid dissolution. Gentle sonication in a water bath can also be effective.
-
Issue: Signs of Animal Distress Post-Administration
-
Symptom: Animals exhibit signs of discomfort, such as labored breathing, lethargy, or irritation at the injection site (if applicable).
-
Possible Cause: The administration technique may be flawed, or the vehicle itself may be causing an adverse reaction.
-
Troubleshooting Steps:
-
Review Administration Protocol: Ensure that personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection).[3]
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can be toxic to animals. If you are using a vehicle with co-solvents, run a vehicle-only control group to assess for any adverse effects.
-
Formulation pH and Osmolality: An unphysiological pH or high osmolality of the formulation can cause irritation. Aim for a pH between 7.2 and 7.4 and an osmolality close to isotonic.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of BMS-711939
| Property | Value | Species | Reference |
| Molecular Formula | C₂₂H₂₀ClFN₂O₆ | N/A | [2] |
| Molecular Weight | 462.86 g/mol | N/A | |
| Aqueous Solubility | 367 µg/mL (at pH 7.2) | N/A | [1] |
| Oral Bioavailability | 100% | Rat | [1] |
| 59% | Dog | [1] | |
| Plasma Half-life | 1.8 hours | Mouse | [1] |
| 2.5 hours | Rat | [1] | |
| 26.3 hours | Monkey | [1] |
Experimental Protocols
Protocol: Preparation of BMS-711939 for Oral Gavage in Mice
This protocol is a general guideline and should be adapted based on the specific requirements of the study.
-
Objective: To prepare a 1 mg/mL solution of BMS-711939 in a suitable vehicle for oral administration to mice.
-
Materials:
-
BMS-711939 powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Calculate the required amount of BMS-711939 and PBS based on the number of animals and the desired dosing volume (e.g., 10 mL/kg).
-
Weigh the BMS-711939 powder accurately and place it in a sterile conical tube.
-
Add a small amount of PBS to the tube and vortex to wet the powder.
-
Add the remaining volume of PBS to the tube.
-
Place a sterile stir bar in the tube and place it on a magnetic stirrer at room temperature. Stir until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Confirm the final pH of the solution is between 7.2 and 7.4.
-
Prepare the formulation fresh on the day of dosing.
-
Visualizations
Caption: Activation of the PPARα signaling pathway by BMS-711939.
Caption: A logical workflow for troubleshooting common in vivo delivery issues.
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-711939 - Immunomart [immunomart.com]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: BMS-711939 Stability, Degradation, and Storage
Disclaimer: Publicly available information on the specific degradation pathways and comprehensive stability profile of BMS-711939 is limited. Therefore, this technical support center provides a framework based on general best practices for the handling, storage, and stability assessment of small molecule compounds. Researchers are strongly encouraged to perform their own stability studies for BMS-711939 under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of a small molecule compound like BMS-711939?
A1: Several factors can contribute to the degradation of small molecule compounds:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions. Molecules with ester or amide groups can be particularly susceptible.
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Decomposition at elevated temperatures.
-
pH: The stability of a compound can be highly dependent on the pH of the solution.
Q2: How should I prepare stock solutions of BMS-711939 to ensure stability?
A2: To prepare stable stock solutions, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many small molecules.
-
Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system.
-
Storage: Store stock solutions in small, single-use aliquots at or below the recommended temperature to avoid repeated freeze-thaw cycles.[1][2]
-
Inert Atmosphere: For compounds sensitive to oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[1]
Q3: How can I determine if my compound is degrading during my experiment?
A3: Signs of degradation can include:
-
Inconsistent or non-reproducible experimental results.[1][2]
-
A decrease in the expected biological activity of the compound.
-
Changes in the physical appearance of the solution, such as color change or precipitation.[1]
-
The appearance of new peaks and a decrease in the main compound peak when analyzed by chromatography (e.g., HPLC or LC-MS).
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of compound activity.
This is a common issue that may be linked to the degradation of the small molecule.
| Question | Possible Cause | Suggested Solution(s) |
| Are you repeatedly using the same stock solution that undergoes freeze-thaw cycles? | Repeated freezing and thawing can degrade the compound or cause it to precipitate out of solution. | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. Thaw aliquots slowly at room temperature and vortex gently before use.[1] |
| How are you storing your working solutions? | Storing dilute working solutions, especially in aqueous buffers at room temperature or 4°C for extended periods, can lead to degradation. | Prepare working solutions fresh for each experiment from a frozen stock. If you must store them, conduct a preliminary stability test to determine how long they remain stable under your storage conditions.[3] |
| Is your compound sensitive to light? | Exposure to UV or ambient light can cause photodegradation. | Store stock and working solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1] |
Issue: A precipitate has formed in the stock solution upon thawing.
| Question | Possible Cause | Suggested Solution(s) |
| Is the compound's solubility limit being exceeded at lower temperatures? | The solubility of a compound can decrease significantly at low temperatures, leading to precipitation. | Try storing the stock solution at a slightly lower concentration. Ensure the solution is fully dissolved by gentle warming and vortexing after thawing. |
| Is the chosen solvent appropriate for cryogenic storage? | Some solvents may not be ideal for long-term storage at very low temperatures. | Verify the suitability of your solvent for the intended storage temperature. For long-term storage, inert containers like amber glass vials or polypropylene (B1209903) tubes are recommended.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for BMS-711939 and General Small Molecules
| Compound/Form | Storage Temperature | Storage Conditions | Notes |
| BMS-711939 (Solid) | -20°C | Store in a tightly sealed container, protected from light and moisture. | Based on supplier recommendation. Long-term stability data is not publicly available. |
| General Small Molecule (Solid) | -20°C or -80°C | Store in a desiccator, protected from light. | Optimal temperature may vary by compound. |
| General Small Molecule (in DMSO) | -20°C or -80°C | Store in single-use aliquots in tightly sealed vials. | Avoid repeated freeze-thaw cycles.[1] |
| General Small Molecule (in Aqueous Buffer) | 4°C or -20°C | Prepare fresh before use. | Stability in aqueous solutions is often limited. A stability assessment is highly recommended. |
Table 2: Illustrative Forced Degradation Study Protocol
This table outlines a typical set of conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][5][6]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To assess susceptibility to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate sensitivity to oxidative degradation. |
| Thermal Stress | 80°C (solid and solution) | To determine the effect of high temperature on stability. |
| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | To identify potential photodegradation products.[6] |
Experimental Protocols
Protocol: Forced Degradation Study for a Small Molecule Compound
Objective: To investigate the degradation profile of a small molecule under various stress conditions.
Materials:
-
The small molecule of interest (e.g., BMS-711939)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acids and bases (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., 30% H₂O₂)
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
-
Analytical HPLC or UPLC system with a UV or MS detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate one sample at room temperature and another at 60°C.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidation:
-
Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Incubate at room temperature and collect samples at shorter time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
-
Thermal Degradation:
-
For the solid-state study, place a small amount of the solid compound in an oven at 80°C.
-
For the solution-state study, incubate a sealed vial of the stock solution at 80°C.
-
Sample at various time points.
-
-
Photostability:
-
Expose both the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B.[7]
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijisrt.com [ijisrt.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Minimizing Vehicle Effects in BMS-711939 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to vehicle selection and its potential effects in experiments involving BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] Proper formulation is critical for obtaining accurate and reproducible results, and this guide offers practical advice for both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-711939?
A1: BMS-711939 is a selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that, when activated, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene transcription. This pathway is centrally involved in lipid metabolism, including fatty acid uptake, transport, and oxidation.[3][4][5]
Q2: Why is vehicle selection so critical for BMS-711939 experiments?
A2: Like many small molecule drug candidates, BMS-711939 is likely to have poor water solubility. The choice of vehicle is therefore critical to ensure the compound is adequately solubilized and delivered to the target cells or tissues. An inappropriate vehicle can lead to several issues, including:
-
Poor Bioavailability: The compound may not be absorbed effectively in vivo, leading to an underestimation of its efficacy.
-
Precipitation: The compound may precipitate out of solution upon dilution in aqueous media (e.g., cell culture medium or physiological fluids), leading to inaccurate dosing and results.
-
Direct Biological Effects of the Vehicle: The vehicle itself may exert biological effects that can confound the experimental results.
-
Toxicity: Some vehicles can be toxic to cells or animals, especially at higher concentrations.
Q3: What are some common vehicles used for in vitro studies with lipophilic compounds like BMS-711939?
A3: For in vitro cell-based assays, a common practice is to dissolve the compound in a water-miscible organic solvent to create a stock solution, which is then further diluted in the cell culture medium. A widely used solvent for this purpose is:
-
Dimethyl sulfoxide (B87167) (DMSO): It is a powerful solvent for many nonpolar compounds. However, it's crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤0.1% v/v) to avoid solvent-induced artifacts and cytotoxicity.
Q4: What are suitable vehicles for in vivo administration of BMS-711939?
A4: For oral administration in animal studies, especially for poorly soluble compounds, a variety of vehicle formulations can be considered. The choice will depend on the required dose, the physicochemical properties of BMS-711939, and the animal model. Common options include:
-
Aqueous suspensions: Using suspending agents like 0.5% (w/v) methylcellulose (B11928114) or carboxymethyl cellulose (B213188) (CMC) in water can be a simple option if the compound has suitable properties.
-
Solutions in co-solvents: Mixtures of water with co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) can enhance solubility.
-
Lipid-based formulations: For highly lipophilic compounds, formulations using oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
For other PPARα agonists like fenofibrate, vehicles such as water containing 0.5% methylcellulose have been used for oral administration in mice.[6]
Q5: How do I properly control for vehicle effects in my experiments?
A5: A vehicle control group is essential in every experiment. This group should be treated with the exact same vehicle formulation, volume, and administration route as the compound-treated groups, but without the active compound. This allows you to distinguish the effects of BMS-711939 from any effects caused by the vehicle itself.
Troubleshooting Guide
Issue 1: Unexpected results or high variability in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visual Inspection: Carefully inspect the cell culture medium for any signs of precipitation after adding the BMS-711939 stock solution. 2. Solubility Test: Perform a preliminary test to determine the solubility of BMS-711939 in your final assay medium at the desired concentration. 3. Reduce Final Concentration: If precipitation is observed, consider lowering the final concentration of the compound. 4. Change Solvent: Although DMSO is common, other organic solvents could be tested for the stock solution. |
| Vehicle-Induced Effects | 1. Check Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (e.g., ≤0.1% for DMSO). 2. Literature Review: Research the potential effects of your chosen vehicle on the specific cell line and endpoints you are measuring. 3. Test Alternative Vehicles: If the vehicle is suspected to cause interference, test other suitable solvents. |
Issue 2: Low or inconsistent efficacy in in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | 1. Formulation Optimization: If using a simple suspension, consider more advanced formulations like solutions with co-solvents or lipid-based systems to improve solubility and absorption. 2. Particle Size Reduction: For suspensions, reducing the particle size of the compound (micronization) can increase the dissolution rate. 3. Route of Administration: If oral bioavailability is inherently low, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) injection, if appropriate for the experimental question. |
| Vehicle-Induced Toxicity or Stress | 1. Monitor Animal Health: Closely observe animals in the vehicle control group for any signs of toxicity, such as weight loss, reduced food intake, or changes in behavior.[7] 2. Histopathology: At the end of the study, perform histopathological analysis of key organs from the vehicle control group to check for any vehicle-related tissue damage. 3. Select a More Inert Vehicle: If toxicity is observed, switch to a vehicle with a better-established safety profile for the chosen species and route of administration. |
Experimental Protocols
General Protocol for Preparing BMS-711939 for In Vitro Assays
-
Prepare a High-Concentration Stock Solution: Dissolve BMS-711939 powder in 100% DMSO to a concentration of, for example, 10 mM. Ensure the powder is completely dissolved by vortexing.
-
Create Intermediate Dilutions: Prepare serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
Dose the Cells: Add a small volume of the appropriate DMSO stock/intermediate dilution to the cell culture medium to achieve the desired final concentration. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (e.g., 0.1% v/v). For example, add 1 µL of a 1000X stock to 1 mL of medium.
-
Vehicle Control: For the vehicle control wells, add the same volume of 100% DMSO as used for the compound-treated wells.
General Protocol for Preparing BMS-711939 for Oral Gavage in Rodents
-
Select an Appropriate Vehicle: Based on preliminary solubility and tolerability studies, choose a suitable vehicle (e.g., 0.5% w/v methylcellulose in sterile water).
-
Prepare the Formulation:
-
Weigh the required amount of BMS-711939 powder.
-
If using a suspension, it can be helpful to first wet the powder with a small amount of a surfactant like Tween 80 (e.g., 1-2 drops) to aid dispersion.
-
Gradually add the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Dose Administration:
-
Ensure the formulation is well-mixed immediately before each animal is dosed.
-
Administer the formulation via oral gavage at the appropriate volume for the animal's body weight.
-
-
Vehicle Control Group: Prepare and administer the vehicle (e.g., 0.5% methylcellulose with a drop of Tween 80) in the same manner to the control group animals.
Data Presentation
Table 1: Example of Vehicle Comparison for In Vivo Study
| Vehicle Formulation | Compound Solubility (at target dose) | Observed Adverse Effects in Control Group | Notes |
| 0.5% Methylcellulose in Water | Low, forms a suspension | None observed | Standard, but may have limited bioavailability. |
| 20% PEG400 in Saline | Moderate, may form a solution | None observed | May improve solubility. |
| Corn Oil | High, forms a solution | Potential for mild gastrointestinal effects | Good for lipophilic compounds, but vehicle can have metabolic effects. |
Visualizations
PPARα Signaling Pathway
Caption: Simplified signaling pathway of BMS-711939 as a PPARα agonist.
Experimental Workflow for Vehicle Selection
Caption: A logical workflow for selecting an appropriate vehicle for BMS-711939 experiments.
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-711939 - Immunomart [immunomart.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of BMS-711939 and Fenofibrate for Dyslipidemia
In the landscape of therapeutic agents for dyslipidemia, a condition characterized by abnormal lipid levels in the blood, both BMS-711939 and the well-established drug fenofibrate (B1672516) have emerged as potent agonists of the peroxisome proliferator-activated receptor alpha (PPARα). Their shared mechanism of action makes them compelling subjects for a comparative analysis of their in vivo efficacy. This guide provides a detailed comparison of BMS-711939 and fenofibrate, focusing on their performance in preclinical models, with supporting experimental data and methodologies tailored for researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of BMS-711939 and fenofibrate on key lipid parameters from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis from separate studies. The experimental conditions for each study are detailed in the subsequent section.
| Compound | Animal Model | Dosage | Duration | Change in Triglycerides (TG) | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Reference |
| BMS-711939 | High Fat-Fed Hamster | Not Specified | Not Specified | Markedly Lowered | Not Specified | Lowered | Raised | [1] |
| Fenofibrate | Dyslipidemic-Diabetic Hamster | Not Specified | Not Specified | Lowered | Lowered | Lowered | Increased | [2] |
| Fenofibrate | Hamsters on Hypercholesterolemic Diet | 300 mg/kg/day | 15 days | +54% (plasma) | Slightly Reduced | Not Specified | Not Specified | [3] |
| Fenofibrate | Normal Rats on Standard Diet | 300 mg/kg/day | 5 weeks | No Change | -35.2% | Not Specified | Not Specified | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data.
BMS-711939 Study in High Fat-Fed Hamsters:
-
Animal Model: The specific strain of hamsters and the composition of the high-fat diet were not detailed in the available literature. This model is designed to induce dyslipidemia, mimicking certain aspects of the human condition.
-
Dosing: The exact dosage and route of administration for BMS-711939 were not specified in the referenced summary.[1]
-
Lipid Analysis: Plasma lipid levels were measured to determine the effects on triglycerides, LDL-C, and HDL-C.[1]
Fenofibrate Study in Dyslipidemic-Diabetic Hamsters:
-
Animal Model: A high-fat, fructose-enriched diet was used to induce a dyslipidemic and diabetic state in hamsters.[2] This model is relevant for studying therapies aimed at metabolic syndrome.
-
Dosing: The specific dose of fenofibrate administered was not detailed in the abstract.[2]
-
Lipid Analysis: Plasma levels of total cholesterol, triglycerides, VLDL, and LDL were measured.[2]
Fenofibrate Study in Hamsters on a Hypercholesterolemic Diet:
-
Animal Model: Golden Syrian hamsters were fed a diet enriched with 0.5% cholesterol for one week to induce hypercholesterolemia.[3]
-
Dosing: Fenofibrate was administered at a dose of 300 mg/kg/day for 15 days.[3]
-
Lipid Analysis: Plasma cholesterol and triglyceride levels were analyzed.[3]
Fenofibrate Study in Normal Rats:
-
Animal Model: Eight-week-old male Sprague-Dawley rats were maintained on a standard diet.[4]
-
Dosing: Fenofibrate was administered by gavage at a dose of 300 mg/kg/day for 5 weeks.[4]
-
Lipid Analysis: Plasma total cholesterol and triglyceride levels were measured.[4]
Signaling Pathways and Mechanism of Action
Both BMS-711939 and fenofibrate exert their effects by activating PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism.
PPARα Agonist Signaling Pathway
The activation of PPARα by agonists like BMS-711939 and fenofibrate initiates a cascade of events leading to changes in the expression of genes involved in lipid homeostasis.
Caption: Signaling pathway of PPARα agonists.
Experimental Workflow for In Vivo Efficacy Studies
The general workflow for assessing the in vivo efficacy of lipid-lowering agents is a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidyslipidemic action of fenofibrate in dyslipidemic-diabetic hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspects of cholesterol metabolism in normal and hypercholesterolemic Syrian hamsters. Influence of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-711939 and Pemafibrate as PPARα Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent peroxisome proliferator-activated receptor alpha (PPARα) activators: BMS-711939 and pemafibrate (B1668597). Both compounds have demonstrated high affinity and selectivity for PPARα, a key nuclear receptor and transcription factor that governs the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis. This document synthesizes preclinical data to offer a clear comparison of their performance, supported by experimental methodologies and pathway visualizations.
Mechanism of Action: PPARα Activation
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. The alpha isoform, PPARα, is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.
The activation of PPARα follows a well-defined signaling pathway. Upon binding to a ligand, such as BMS-711939 or pemafibrate, the receptor undergoes a conformational change. This change facilitates its heterodimerization with the retinoid X receptor (RXR). The resulting PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes that play crucial roles in fatty acid transport, breakdown (β-oxidation), and the regulation of lipoprotein metabolism.[1][2][3][4]
Quantitative Comparison of PPARα Activation
Both BMS-711939 and pemafibrate are highly potent and selective activators of PPARα. The following table summarizes their performance based on reported half-maximal effective concentration (EC50) values and selectivity against other PPAR isoforms (PPARγ and PPARδ). Lower EC50 values indicate higher potency.
| Compound | Target | EC50 (nM) | Selectivity vs. PPARγ | Selectivity vs. PPARδ |
| BMS-711939 | Human PPARα | 4.0[5][6][7][8] | >1000-fold (EC50 = 4,500 nM)[5][6][7][8] | >25,000-fold (EC50 > 100,000 nM)[5][6][7][8] |
| Pemafibrate | Human PPARα | ~1.0 | >5,000-fold[9][10] | >11,000-fold[9] |
Note: EC50 values are compiled from different preclinical studies and may not be directly comparable due to variations in experimental conditions. Pemafibrate's potency is reported to be over 2,500 times stronger than that of fenofibric acid, the active form of the conventional fibrate fenofibrate.[9][10]
Based on the available data, pemafibrate appears to exhibit slightly higher potency for PPARα activation than BMS-711939. Both compounds demonstrate exceptional selectivity for the alpha isoform over the gamma and delta isoforms, which is a critical attribute for minimizing off-target effects. For instance, activation of PPARγ is associated with adipogenesis and fluid retention, side effects that are undesirable in drugs targeting dyslipidemia.
Experimental Protocols
The quantitative data presented above are primarily derived from in vitro cell-based transactivation assays. These assays are a standard method for quantifying the ability of a compound to activate a nuclear receptor and induce the expression of a reporter gene.
General Protocol for PPARα Transactivation Assay
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.[11]
-
Cells are co-transfected with two plasmids:
-
An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain (DBD) of the yeast GAL4 transcription factor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the GAL4 Upstream Activation Sequence (UAS).[11]
-
-
-
Compound Treatment:
-
After a recovery period (typically 24 hours), the transfected cells are treated with various concentrations of the test compounds (e.g., BMS-711939 or pemafibrate). A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.[12]
-
-
Incubation:
-
The cells are incubated with the compounds for approximately 22-24 hours to allow for receptor activation, gene transcription, and translation of the luciferase enzyme.[13]
-
-
Lysis and Luminescence Reading:
-
The cells are lysed to release the cellular contents, including the expressed luciferase.
-
A luciferase detection reagent containing the substrate (luciferin) is added to the cell lysate.[13]
-
The light produced by the enzymatic reaction is measured using a luminometer. The intensity of the light is directly proportional to the level of PPARα activation.
-
-
Data Analysis:
-
The relative light units (RLU) are plotted against the compound concentration.
-
A dose-response curve is generated, from which the EC50 value (the concentration at which the compound elicits 50% of its maximal effect) is calculated.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual peroxisome-proliferator-activated-receptor-α/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
A Head-to-Head Comparison of PPARα Agonists: BMS-711939 and WY-14643
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two peroxisome proliferator-activated receptor alpha (PPARα) agonists: BMS-711939 and WY-14643. Both compounds are potent activators of PPARα, a key nuclear receptor involved in the regulation of lipid metabolism and inflammation. This document summarizes their performance based on available experimental data, details the methodologies used in these key experiments, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a comparative summary of the in vitro potency and selectivity, as well as the in vivo efficacy of BMS-711939 and WY-14643.
Table 1: In Vitro Potency and Selectivity of BMS-711939 and WY-14643
| Parameter | BMS-711939 | WY-14643 |
| Human PPARα EC50 | 4 nM[1] | 5.0 µM |
| Murine PPARα EC50 | 144 nM[1] | 0.63 µM |
| Hamster PPARα EC50 | 178 nM[1] | Not Reported |
| Rat PPARα EC50 | 123 nM[1] | Not Reported |
| Human PPARγ EC50 | 4.5 µM[1] | 60 µM |
| Human PPARδ EC50 | >100 µM[1] | 35 µM |
| Selectivity (hPPARα vs. hPPARγ) | >1000-fold[1] | ~12-fold |
| Selectivity (hPPARα vs. hPPARδ) | >25,000-fold[1] | ~7-fold |
Table 2: In Vivo Efficacy of BMS-711939 in Preclinical Models
| Animal Model | Treatment | Key Findings |
| Human ApoA1 Transgenic Mice | 50 mg/kg/day | ▲ HDL Cholesterol: 109%▼ Triglycerides: 58% |
| High-Fat Fed Hamster | 3 mg/kg/day | ▼ LDLc: 61%▼ Liver Cholesterol: 57%▼ Liver Triglycerides: 40% |
| High-Fat Fed Hamster | 10 mg/kg/day | ▼ Liver Cholesterol: 68%▼ Liver Triglycerides: 48% |
Table 3: In Vivo Efficacy of WY-14643 in Preclinical Models
| Animal Model | Treatment | Key Findings |
| LPS-Induced Inflammation in Rats | 1 mg/kg, i.p. | ▼ Myeloperoxidase activity▼ Pro-inflammatory cytokines▼ NF-κB expression |
| Broilers fed mycotoxin-contaminated diets | Not Specified | ▼ Serum Triglycerides▼ Serum LDL-C▲ Serum Total Antioxidant Capacity |
| Ligature-induced Periodontitis in Rats | 1 mg/kg, i.p. daily for 8 days | ▼ Inflammatory markers▼ Tissue damage |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the PPARα signaling pathway and a general workflow for agonist evaluation.
Caption: PPARα signaling pathway initiated by agonist binding.
Caption: General experimental workflow for PPARα agonist evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potency and Selectivity: PPAR-GAL4 Transactivation Assay
This assay is a common method to determine the potency (EC50) and selectivity of a compound for a specific nuclear receptor.
Objective: To quantify the dose-dependent activation of human PPARα, PPARγ, and PPARδ by BMS-711939 and WY-14643.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their high transfection efficiency and low endogenous nuclear receptor expression.
Plasmids:
-
Expression Plasmid: A plasmid containing a chimeric receptor composed of the DNA-binding domain (DBD) of the yeast GAL4 transcription factor fused to the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ).
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
Internal Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter to normalize for transfection efficiency.
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are seeded into multi-well plates and co-transfected with the expression, reporter, and internal control plasmids using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with a serial dilution of the test compounds (BMS-711939 or WY-14643). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a defined period (typically 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the activity of both the primary (firefly luciferase) and internal control reporters is measured using a luminometer.
-
Data Analysis: The primary reporter activity is normalized to the internal control activity. The fold activation relative to the vehicle control is calculated for each compound concentration. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is determined by fitting the dose-response data to a sigmoidal curve. Selectivity is calculated as the ratio of EC50 values for different PPAR subtypes.
In Vivo Efficacy: Lipid Lowering in High-Fat Fed Hamsters
This model is used to assess the ability of a compound to ameliorate dyslipidemia.
Objective: To evaluate the effect of BMS-711939 on plasma and liver lipid profiles in a diet-induced dyslipidemic hamster model.
Animal Model: Male Golden Syrian hamsters are often used due to their human-like lipid metabolism.
Procedure:
-
Induction of Dyslipidemia: Hamsters are fed a high-fat diet for a specified period to induce elevated plasma levels of triglycerides and LDL cholesterol.
-
Compound Administration: The dyslipidemic hamsters are then treated with the test compound (e.g., BMS-711939) or a vehicle control. The compound is typically administered daily by oral gavage for several weeks.
-
Sample Collection: At the end of the treatment period, blood samples are collected for plasma lipid analysis. The animals are then euthanized, and the livers are harvested for lipid content analysis.
-
Biochemical Analysis:
-
Plasma Lipids: Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using enzymatic colorimetric assays.
-
Liver Lipids: Lipids are extracted from the liver tissue, and cholesterol and triglyceride content are quantified.
-
-
Data Analysis: Lipid levels in the treatment groups are compared to the vehicle control group using appropriate statistical tests to determine the efficacy of the compound.
In Vivo Efficacy: HDL Cholesterol Modulation in Human ApoA1 Transgenic Mice
This model is specifically designed to study the effects of compounds on human-like HDL metabolism.
Objective: To assess the impact of BMS-711939 on HDL cholesterol and triglyceride levels in a model with human-like HDL.
Animal Model: Transgenic mice expressing the human apolipoprotein A1 (ApoA1) gene.
Procedure:
-
Compound Administration: The human ApoA1 transgenic mice are treated with the test compound or vehicle control, typically via oral gavage, for a defined period.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.
-
Plasma Lipid Analysis: Plasma is separated from the blood, and HDL cholesterol and triglyceride concentrations are determined using standard enzymatic assays.
-
Data Analysis: Changes in HDL cholesterol and triglyceride levels from baseline and in comparison to the vehicle-treated group are analyzed to evaluate the compound's effect.
In Vivo Efficacy: Anti-inflammatory Effects of WY-14643
This type of study aims to determine the anti-inflammatory properties of a compound in a relevant disease model.
Objective: To investigate the ability of WY-14643 to reduce inflammation in a model of periodontitis.
Animal Model: Rats with ligature-induced periodontitis.
Procedure:
-
Induction of Periodontitis: A sterile ligature is placed around a molar to induce localized inflammation and tissue damage.
-
Compound Administration: The rats are treated with WY-14643 or a vehicle control, for example, by intraperitoneal injection daily for a set duration.
-
Tissue Collection and Analysis: After the treatment period, the animals are euthanized, and the gingival tissue is collected.
-
Assessment of Inflammation: Various markers of inflammation are measured in the tissue homogenates, including:
-
Myeloperoxidase (MPO) activity: An indicator of neutrophil infiltration.
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β): Measured by ELISA or other immunoassays.
-
NF-κB expression: Assessed by techniques such as Western blotting or immunohistochemistry.
-
-
Data Analysis: The levels of inflammatory markers in the WY-14643-treated group are compared to the vehicle control group to determine the anti-inflammatory efficacy.
References
A Comparative Guide to BMS-711939 and Other Fibrates on Lipid Profiles
For researchers and drug development professionals, understanding the nuanced differences between lipid-lowering agents is paramount. This guide provides a comparative analysis of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, against established fibrates such as fenofibrate (B1672516), bezafibrate (B1666932), and gemfibrozil (B1671426). The following sections detail their effects on lipid profiles, supported by experimental data, and outline the methodologies of key clinical studies.
Data Presentation: Comparative Efficacy on Lipid Profiles
The following table summarizes the percentage changes in key lipid parameters observed with BMS-711939 in preclinical studies and with other fibrates in clinical trials. It is crucial to note that the data for BMS-711939 is from preclinical animal models, and direct comparison with clinical data from human trials of other fibrates should be interpreted with caution.
| Drug | LDL Cholesterol | HDL Cholesterol | Triglycerides | Total Cholesterol |
| BMS-711939 | ↓ (not specified) | ↑ (not specified) | ↓ (not specified) | ↓ (not specified) |
| Fenofibrate | ↓ 6% to 25.5%[1][2] | ↑ 1.2% to 8.7%[1][3] | ↓ 22% to 50.1%[1][2] | ↓ 6.5% to 24.7%[2] |
| Bezafibrate | ↓ 11% to 34%[4] | ↑ (significant) | ↓ 21% to 52%[4][5] | ↓ 10% to 23%[4] |
| Gemfibrozil | ↓ 11.4% (no change in some studies)[3][6] | ↑ 32.3% | ↓ 31% to 51%[7] | ↓ 8.3% |
Note: The effects of fibrates on lipid profiles can vary depending on the patient population, baseline lipid levels, and study duration. The data for BMS-711939 is qualitative based on its described mechanism of action as a PPARα agonist which is known to lower LDL and triglycerides while raising HDL.[8]
Experimental Protocols
Understanding the methodology behind the data is critical for its interpretation. Below are summaries of typical experimental protocols for clinical trials evaluating the efficacy of fibrates.
Representative Clinical Trial Protocol for Fibrates
-
Study Design: Most pivotal studies are randomized, double-blind, placebo-controlled trials.[3][9] A crossover design has also been used in some studies.
-
Participant Population: Participants typically include adults with dyslipidemia, characterized by elevated triglycerides and/or low HDL cholesterol levels. Patients with specific conditions like type 2 diabetes are often included in dedicated trials.[1][3]
-
Intervention: Participants are randomly assigned to receive a standard daily dose of the fibrate (e.g., fenofibrate 200 mg, bezafibrate 400 mg, gemfibrozil 1200 mg) or a matching placebo.[1][3]
-
Duration: The treatment duration in clinical trials typically ranges from several weeks to several years to assess both short-term lipid changes and long-term cardiovascular outcomes.
-
Data Collection: Fasting blood samples are collected at baseline and at various follow-up points throughout the study.
-
Lipid Profile Analysis: Standard enzymatic methods are used to measure total cholesterol, HDL cholesterol, and triglycerides. LDL cholesterol is often calculated using the Friedewald formula, provided the triglyceride levels are not excessively high.
-
Statistical Analysis: The primary efficacy endpoints are typically the mean or median percentage change in lipid parameters from baseline to the end of treatment, compared between the active treatment and placebo groups.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes can provide deeper insights. The following diagrams were generated using the Graphviz DOT language to illustrate the PPARα signaling pathway and a typical clinical trial workflow.
PPARα Signaling Pathway
Fibrates, including BMS-711939, exert their lipid-modifying effects primarily through the activation of PPARα, a nuclear receptor. The diagram below illustrates this signaling cascade.
References
- 1. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of gemfibrozil on lipid profile and glucose metabolism in hypertriglyceridaemic well-controlled non-insulin-dependent diabetic patients. For the Gemfibrozil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of gemfibrozil on the concentration and composition of serum lipoproteins. A controlled study with special reference to initial triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bezafibrate for the treatment of dyslipidemia in patients with coronary artery disease: 20-year mortality follow-up of the BIP randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of gemfibrozil on serum lipids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of gemfibrozil and clofibrate on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-711939 - Immunomart [immunomart.com]
- 9. eathj.org [eathj.org]
Validating BMS-711939 Target Engagement in Cells: A Comparative Guide to Modern Techniques
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound engages its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. While BMS-711939 has demonstrated functional activity in cellular assays, this guide explores techniques that offer direct evidence of target binding. We will compare the principles, data outputs, and experimental protocols of three state-of-the-art methods: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay, and Mass Spectrometry-based Proteomics.
Introduction to BMS-711939 and its Target
BMS-711939 is a small molecule agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in lipid metabolism. Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation and lipid transport. Validating that BMS-711939 directly binds to PPARα in cells is a critical step in confirming its mechanism of action.
Data Presentation: Comparing Target Engagement Methodologies
To illustrate how different techniques can be used to validate and quantify the target engagement of a PPARα agonist like BMS-711939, the following tables present a comparative summary. The data for BMS-711939 in the direct engagement assays (CETSA and NanoBRET) are presented as hypothetical values for illustrative purposes, based on its known high potency. Data for comparator compounds are representative of typical results for these assays.
Table 1: Comparison of Cellular Target Engagement Methods for PPARα Agonists
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay | Mass Spectrometry-Based Proteomics |
| Principle | Ligand binding increases the thermal stability of the target protein. | Bioluminescence resonance energy transfer (BRET) between a luciferase-tagged target and a fluorescent tracer. | Identification and quantification of proteins that are stabilized or destabilized by ligand binding. |
| Measures | Change in melting temperature (ΔTm) or isothermal dose-response. | Competitive displacement of a fluorescent tracer by the test compound (IC50). | Global or targeted protein thermal stability shifts. |
| Labeling | Label-free for the compound and target. | Requires genetic tagging of the target protein (e.g., NanoLuc) and a fluorescent tracer. | Label-free for the compound and target. |
| Throughput | Moderate to high, depending on the detection method. | High. | Low to moderate. |
| Primary Output | Thermal shift (ΔTm), EC50 from isothermal dose-response. | IC50, affinity (Kd), residence time. | Identification of on- and off-targets, ΔTm for thousands of proteins. |
Table 2: Quantitative Comparison of PPARα Agonists using Cellular Target Engagement Assays
| Compound | Assay Type | Metric | Value | Selectivity |
| BMS-711939 | Transactivation Assay | EC50 | 4 nM (human PPARα) | >1000-fold vs PPARγ/δ[1] |
| CETSA (Hypothetical) | ΔTm at 10 µM | +4.5°C | High (minimal off-target shifts) | |
| NanoBRET (Hypothetical) | IC50 | 15 nM | High (selective displacement) | |
| GW7647 (Comparator) | Transactivation Assay | EC50 | 6 nM (human PPARα) | ~183-fold vs PPARγ, ~1033-fold vs PPARδ |
| CETSA (Representative) | ΔTm at 10 µM | +4.2°C | High | |
| NanoBRET (Representative) | IC50 | 25 nM | High | |
| Fenofibrate (Comparator) | Transactivation Assay | EC50 | ~30 µM (human PPARα) | Lower selectivity |
| CETSA (Representative) | ΔTm at 100 µM | +1.5°C | Moderate | |
| NanoBRET (Representative) | IC50 | >10 µM | Moderate |
Mandatory Visualization
PPARα Signaling Pathway
Caption: Simplified signaling pathway of BMS-711939 activating PPARα.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General experimental workflow for a CETSA experiment.
Logical Relationship: NanoBRET Competitive Binding Assay
Caption: Logical diagram of the NanoBRET competitive binding assay.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the thermal stabilization of endogenous PPARα in cells upon binding of BMS-711939.
Methodology:
-
Cell Culture and Treatment:
-
Culture a human cell line expressing endogenous PPARα (e.g., HepG2) to 80-90% confluency.
-
Treat cells with various concentrations of BMS-711939 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PPARα, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the vehicle- and BMS-711939-treated samples.
-
The shift in the melting curve (ΔTm) indicates the degree of protein stabilization by the compound.
-
For isothermal dose-response experiments, cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against the compound concentration to determine the EC50.
-
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of BMS-711939 to PPARα in living cells through competitive displacement of a fluorescent tracer.
Methodology:
-
Cell Preparation and Transfection:
-
Culture HEK293T cells and transiently transfect them with a vector encoding for PPARα fused to NanoLuc® luciferase.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup:
-
In a white 384-well plate, add serial dilutions of BMS-711939.
-
Add the NanoBRET™ tracer at a fixed concentration (predetermined to be at or below its EC50).
-
Initiate the assay by adding the transfected cells to each well. Include controls with no compound (for maximum BRET signal) and no tracer (for background).
-
-
Signal Detection:
-
Incubate the plate at 37°C for 2 hours to allow for binding equilibrium.
-
Prepare the NanoBRET™ Nano-Glo® Substrate by mixing the substrate and lysis buffer.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Plot the BRET ratio against the concentration of BMS-711939 to generate a dose-response curve and determine the IC50 value.
-
Mass Spectrometry-Based Thermal Proteome Profiling
Objective: To identify the on- and off-targets of BMS-711939 on a proteome-wide scale by measuring changes in protein thermal stability.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with BMS-711939 or vehicle as described for CETSA.
-
-
Thermal Challenge and Lysis:
-
Heat the cell suspensions to a range of temperatures as in the CETSA protocol.
-
Lyse the cells and separate the soluble protein fraction by centrifugation.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins in the soluble fractions to peptides using trypsin.
-
Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
Mass Spectrometry Analysis:
-
Combine the TMT-labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins at each temperature.
-
Generate melting curves for each identified protein in both the treated and control samples.
-
Calculate the ΔTm for all proteins to identify those that are significantly stabilized or destabilized by the compound, thus revealing the target and any off-targets.
-
Conclusion
The validation of target engagement in a cellular context is a critical step in the development of novel therapeutics like BMS-711939. While functional assays provide evidence of a compound's activity, direct binding assays such as CETSA, NanoBRET, and mass spectrometry-based proteomics offer orthogonal and compelling evidence of the physical interaction between a drug and its target. The choice of method will depend on the specific research question, available resources, and desired throughput. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of a compound's mechanism of action and its interactions within the complex cellular milieu.
References
Assessing the Potency of BMS-711939 Against Novel PPARα Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of BMS-711939, a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, against other novel PPARα agonists. The information is compiled from preclinical and clinical studies to aid in the evaluation of these compounds for therapeutic development.
Introduction to PPARα Agonism
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The PPARα isoform is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Activation of PPARα leads to the regulation of genes involved in lipid and lipoprotein metabolism, making it a key target for the treatment of dyslipidemia and related metabolic disorders.[1] Fibrate drugs, the first generation of PPARα agonists, have been in clinical use for decades but possess relatively weak binding affinity for the receptor.[2] This has spurred the development of novel, more potent, and selective PPARα agonists.
Comparative Potency of PPARα Agonists
The following tables summarize the available quantitative data on the potency of BMS-711939 and other novel PPARα agonists. It is important to note that the data are derived from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Potency and Selectivity
| Compound | Target | EC50 | Selectivity | Assay Type | Source |
| BMS-711939 | human PPARα | 4 nM | >1000-fold vs PPARγ (EC50 = 4.5 μM) and PPARδ (EC50 > 100 μM) | PPAR-GAL4 transactivation assay | [1][2][3] |
| GW9578 | murine PPARα | 8 nM | >250-fold vs PPARγ and PPARδ | GAL4 transient transfection assay | [4] |
| GW7845 | murine PPARγ | 1.2 nM | >1000-fold selectivity over other murine PPAR subtypes | Not specified | [4] |
| GW0742 | PPARδ | 28 nM | 300-fold selectivity over PPARα and PPARγ | GAL4 transient transfection assay | [4] |
| Compound A-4 | human PPARα | 17.97 ± 0.58 μM | Selective for PPARα over PPARβ/δ and PPARγ | Gene reporter assay | [1] |
| Macelignan | PPARα | 5.405 µM | Dual agonist with PPARγ (EC50 = 4.221 µM) | GAL4/PPAR chimera transactivation assay | [5] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.
Clinical Efficacy of Novel PPARα Agonists
| Compound | Indication | Key Efficacy Endpoints | Source |
| Pemafibrate (B1668597) | Dyslipidemia | Superior to fenofibrate (B1672516) in reducing triglyceride levels.[6] A 0.1 mg twice-daily dose showed the highest reduction in triglycerides and the highest increase in HDL levels compared to other doses and fenofibrate.[7] | [6][7] |
| Seladelpar | Primary Biliary Cholangitis (PBC) | Significant improvements in liver biochemistry and pruritus in patients with inadequate response or intolerance to ursodeoxycholic acid.[8] A higher percentage of patients achieved a biochemical response and alkaline phosphatase normalization compared to placebo.[9] | [8][9] |
| Elafibranor | Primary Biliary Cholangitis (PBC), Nonalcoholic Steatohepatitis (NASH) | Granted accelerated approval for PBC.[10] Significantly improved serum alkaline phosphatase levels in PBC patients.[10][11] In NASH, did not show a significant difference in resolution rates compared to placebo.[10] | [10][11][12] |
| Lanifibranor | Nonalcoholic Steatohepatitis (NASH) | Demonstrated histologic benefits in patients with non-cirrhotic NASH, with a higher percentage achieving a reduction in SAF-A score without worsening of fibrosis compared to placebo.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound potency. Below are outlines of common experimental protocols used to evaluate PPARα agonists.
PPARα Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.
-
Cell Culture and Transfection: HEK293T or HepG2 cells are commonly used. Cells are co-transfected with two plasmids: one expressing a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain of GAL4, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[1]
-
Compound Treatment: Transfected cells are seeded in 96-well plates and treated with various concentrations of the test compound. A known PPARα agonist (e.g., GW7647) is used as a positive control.[3]
-
Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to vehicle-treated cells is calculated. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
TR-FRET PPARα Competitive Binding Assay
This in vitro assay measures the ability of a compound to bind to the PPARα LBD.
-
Assay Components: The assay utilizes a terbium-labeled anti-GST antibody, a fluorescently labeled pan-PPAR ligand (tracer), and the human PPARα LBD tagged with glutathione-S-transferase (GST).[14]
-
Assay Procedure: The test compound is incubated with the GST-hPPARα-LBD, the terbium-labeled antibody, and the fluorescent tracer.
-
TR-FRET Measurement: If the tracer is bound to the PPARα-LBD, excitation of the terbium donor results in fluorescence resonance energy transfer (FRET) to the tracer acceptor, producing a specific emission signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 value (half maximal inhibitory concentration) is calculated from the dose-response curve of the test compound, representing the concentration required to displace 50% of the tracer.
Visualizations
PPARα Signaling Pathway
Caption: Simplified PPARα signaling pathway upon agonist binding.
General Workflow for PPARα Agonist Screening
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and safety of pemafibrate (K-877), a selective peroxisome proliferator-activated receptor α modulator, in patients with dyslipidemia: Results from a 24-week, randomized, double blind, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Pemafibrate Versus Fenofibrate Administration on Serum Lipid Levels in Patients with Dyslipidemia: Network Meta-Analysis and Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seladelpar efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a... : Falk Foundation [falkfoundation.org]
- 9. A Phase 3 Trial of Seladelpar in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elafibranor - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Elafibranor in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. mims.com [mims.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
confirming BMS-711939 selectivity over PPARγ and PPARδ agonists
For researchers and professionals in drug development, the precise targeting of nuclear receptors is paramount. This guide provides a comprehensive comparison of BMS-711939's selectivity for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) over its gamma (PPARγ) and delta (PPARδ) isoforms. The data presented herein, supported by detailed experimental protocols and pathway visualizations, confirms the exceptional and superior selectivity of BMS-711939.
Quantitative Comparison of PPAR Agonist Selectivity
The following table summarizes the half-maximal effective concentrations (EC50) of BMS-711939 and other notable PPAR agonists. The data unequivocally demonstrates the high potency and selectivity of BMS-711939 for PPARα.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Selectivity (α vs γ) | Selectivity (α vs δ) |
| BMS-711939 | 4 [1][2][3][4] | 4500 [1][2][3][4] | >100000 [1][2][3][4] | >1125-fold | >25000-fold |
| Fenofibric Acid | 9470[5] | 61000[5] | No activity | ~6.4-fold | - |
| Bezafibrate | 30400[5] | 178000[5] | 86700[5] | ~5.9-fold | ~2.9-fold |
| Rosiglitazone | No activity[2] | 60[2] | No activity[2] | - | - |
Experimental Protocols
The selectivity of BMS-711939 was determined using a PPAR-GAL4 transactivation assay. This is a robust, cell-based method to quantify the ability of a compound to activate a specific nuclear receptor.
PPAR-GAL4 Transactivation Assay Protocol
This assay utilizes a chimeric receptor system to measure the activation of a specific PPAR isoform. The ligand-binding domain (LBD) of a human PPAR (α, γ, or δ) is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. This chimeric protein, upon activation by a ligand, binds to a GAL4 upstream activating sequence (UAS) which drives the expression of a reporter gene, typically firefly luciferase. The amount of light produced is directly proportional to the activation of the PPAR LBD.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for GAL4-PPARα-LBD, GAL4-PPARγ-LBD, and GAL4-PPARδ-LBD
-
Reporter plasmid containing a GAL4 UAS upstream of the firefly luciferase gene
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compounds (e.g., BMS-711939) and control agonists
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Procedure:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in appropriate media until they reach 70-80% confluency.
-
Cells are then transiently co-transfected with the respective GAL4-PPAR-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After a post-transfection incubation period (typically 4-6 hours), the medium is replaced with fresh medium containing serial dilutions of the test compounds or a reference agonist.
-
-
Incubation:
-
The cells are incubated with the compounds for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
The cells are washed with phosphate-buffered saline (PBS) and then lysed to release the cellular components, including the expressed luciferase enzyme.
-
The cell lysate is transferred to a luminometer plate.
-
Luciferase assay reagent, containing the substrate luciferin, is added to the lysate.
-
-
Data Acquisition and Analysis:
-
The light output (luminescence) is measured using a luminometer.
-
The relative light units (RLU) are plotted against the compound concentration.
-
The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated using a suitable nonlinear regression model.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the distinct roles of the PPAR isoforms, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of BMS-711939
For researchers and drug development professionals, the proper handling and disposal of potent investigational compounds like BMS-711939 are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for BMS-711939, this guide provides a comprehensive framework for its safe disposal based on established protocols for managing potent research chemicals. BMS-711939 is a potent and selective peroxisome proliferator-activated receptor (PPAR) alpha agonist, and as such, should be handled as a hazardous compound.[1][2]
Immediate Safety and Handling Precautions
Before beginning any procedure involving BMS-711939, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[3] When handling the solid compound, which can be easily aerosolized, working in a fume hood or other ventilated enclosure is mandatory to prevent inhalation.[3]
-
Designated Work Area: All handling of BMS-711939 should be confined to a designated area to prevent cross-contamination.[3]
-
Spill Management: A spill kit should be readily available. In case of a spill, cordon off the area, and clean the spill using appropriate absorbent materials while wearing full PPE. All materials used for spill cleanup must be disposed of as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Procedures for BMS-711939
The disposal of BMS-711939 and any contaminated materials must be managed as hazardous waste.[4][5] Never dispose of this compound down the drain or in regular trash.[3][4]
Waste Segregation and Collection:
-
Identify all waste streams containing BMS-711939. This includes:
-
Unused or expired solid compound.
-
Contaminated solvents and reaction mixtures.
-
Contaminated lab supplies (e.g., pipette tips, weighing paper, vials).
-
Contaminated PPE.
-
-
Segregate BMS-711939 waste from non-hazardous waste and other incompatible chemical waste streams to prevent unintended reactions.
Container Selection and Labeling:
-
Choose a compatible waste container. The container must be in good condition with a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "BMS-711939," and its approximate concentration.
Waste Accumulation and Storage:
-
Transfer waste in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated and properly labeled satellite accumulation area with secondary containment.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[3]
Quantitative Data for Disposal
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's total capacity. | Prevents spills and allows for vapor expansion. |
| Acute Hazardous Waste Container Rinsing | Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 10% of the container's volume. | Ensures the removal of acutely hazardous residue. |
| Waste Storage Time | Follow institutional and local regulations for satellite accumulation area storage time limits. | Compliance with hazardous waste regulations. |
Experimental Protocols
Generalized Experimental Workflow for a Potent Compound like BMS-711939:
This workflow outlines the key steps for a typical in vitro experiment involving a potent compound.
Caption: Generalized experimental workflow for handling a potent research compound like BMS-711939.
Signaling Pathway
Mechanism of Action of BMS-711939:
BMS-711939 is a potent agonist of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1]
Caption: Simplified signaling pathway of BMS-711939 as a PPARα agonist.
Logical Relationships in Disposal Workflow
The proper disposal of BMS-711939 is governed by a series of logical dependencies to ensure safety and compliance.
Caption: Logical relationship diagram for the safe disposal of BMS-711939.
References
- 1. Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-711939 - Immunomart [immunomart.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Logistical Information for Handling BMS-711939
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-711939 is not publicly available. This guide is based on best practices for handling potent pharmaceutical compounds and should be used to supplement a thorough risk assessment conducted by qualified personnel.
BMS-711939 is a potent and specific peroxisome proliferator-activated receptor (PPARα) agonist.[1] The term "potent" signifies that this compound can elicit biological effects at low concentrations, necessitating stringent safety protocols to minimize exposure.[2][3]
Personal Protective Equipment (PPE)
A risk-based approach is crucial for selecting the appropriate level of PPE. The following table summarizes recommended PPE for various laboratory activities involving potent compounds like BMS-711939.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide maximum protection.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[4] |
| General Laboratory Handling | - Lab coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile) | Basic protection for handling dilute solutions or when the risk of exposure is low. |
Operational Plans
Engineering Controls:
-
Primary Containment: A certified chemical fume hood, ventilated balance enclosure, or glove box should be used for all manipulations of solid BMS-711939 and concentrated solutions.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Standard Operating Procedures (SOPs):
-
Preparation:
-
Designate a specific area for handling BMS-711939.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a spill kit appropriate for the quantity of compound being handled.
-
Verify that containment equipment (e.g., fume hood) is functioning correctly.
-
-
Handling:
-
Weighing: If handling the solid form, weigh the compound in a ventilated balance enclosure or glove box to minimize aerosol generation.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the solid slowly to avoid splashing.
-
Transport: Use sealed, secondary containers when transporting BMS-711939 between laboratory areas.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after each use.
-
For spills, follow established laboratory procedures for potent compound cleanup.
-
Disposal Plan
Proper disposal of waste contaminated with BMS-711939 is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- The label should include "Hazardous Waste" and the name of the compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated puncture-resistant, sealed container.- Label as "Hazardous Waste" with the compound's name.[4] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[4] |
| Liquid Waste | - Collect in a compatible, sealed, and clearly labeled hazardous waste container.- Do not mix with other waste streams unless compatibility is confirmed. |
All waste must be disposed of through a certified hazardous waste vendor in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates a typical workflow for handling a potent research compound like BMS-711939.
Caption: General workflow for safely handling potent compounds.
Logical Relationship of Safety Controls
This diagram shows the hierarchical approach to mitigating exposure risks when working with potent compounds.
Caption: Hierarchy of controls for potent compound safety.
References
- 1. BMS-711939 - Immunomart [immunomart.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
